PF-00446687
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPJOAUPIZDJNX-YTEQHECZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030106 | |
| Record name | PF-00446687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862281-92-3 | |
| Record name | PF-00446687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862281923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-00446687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12517 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-00446687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-00446687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P236Z73I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of PF-00446687: A Selective Melanocortin-4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent and selective, non-peptide small molecule agonist of the melanocortin-4 receptor (MC4R) developed by Pfizer.[1][2] Initially investigated for the treatment of erectile dysfunction, its mechanism of action provides a valuable case study in the targeted modulation of G-protein coupled receptor (GPCR) signaling pathways.[1][2] This technical guide offers an in-depth exploration of the molecular interactions and downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascade.
Core Mechanism of Action: Selective MC4R Agonism
The primary mechanism of action of this compound is its selective binding to and activation of the melanocortin-4 receptor. The MC4R is a GPCR predominantly expressed in the central nervous system, particularly in the hypothalamus, and plays a crucial role in the regulation of energy homeostasis, appetite, and sexual function.[3][4][5]
Upon binding, this compound stabilizes an active conformation of the MC4R, initiating a canonical G-protein signaling cascade. The MC4R is primarily coupled to the Gs alpha subunit (Gαs).[5][6] Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][7] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with MC4R activation.[5]
Signaling Pathway Diagram
Quantitative Pharmacological Data
The selectivity and potency of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Receptor/Target | Value | Assay Type |
| EC50 | Human MC4R | 12 ± 1 nM | cAMP Production Assay |
| Ki | Human MC4R | 27 ± 4 nM | Radioligand Binding Assay |
| EC50 | Human MC1R | 1.02 ± 0.30 µM | cAMP Production Assay |
| EC50 | Human MC3R | 1.16 ± 0.35 µM | cAMP Production Assay |
| EC50 | Human MC5R | 1.98 ± 0.20 µM | cAMP Production Assay |
| Ki | σ Receptor | 330 nM | Off-Target Binding Panel |
| Ki | Sodium Ion Channel | 690 nM | Off-Target Binding Panel |
| Ki | Muscarinic M2 Receptor | 730 nM | Off-Target Binding Panel |
| Data sourced from MedchemExpress.[8] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
MC4R Radioligand Binding Assay (Scintillation Proximity Assay)
This assay was performed to determine the binding affinity (Ki) of this compound for the human melanocortin-4 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human MC4R were cultured in a suitable medium.
-
Cell membranes were prepared by harvesting the cells, followed by homogenization in a lysis buffer and centrifugation to pellet the membranes. The membrane preparations were stored at -80°C until use.
-
-
Assay Procedure:
-
Membranes expressing human MC4R were incubated with wheat germ agglutinin-coated SPA beads.
-
A radioligand, typically [125I]-NDP-α-MSH, was used at a concentration below its Kd.
-
Increasing concentrations of the unlabeled test compound (this compound) were added to compete with the radioligand for binding to the receptor.
-
The reaction was incubated to allow for binding equilibrium to be reached.
-
The plate was then read in a scintillation counter. The amount of bound radioligand was determined by the proximity of the radiolabel to the scintillant-impregnated beads.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition binding curve.
-
The Ki value was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Agonism Assay (cAMP Production)
This assay was conducted to measure the functional potency (EC50) of this compound in activating the MC4R and stimulating the production of intracellular cyclic AMP.
-
Cell Culture:
-
CHO-K1 cells stably expressing the human MC4R were cultured in an appropriate growth medium.
-
Cells were seeded into multi-well plates and grown to a suitable confluency.
-
-
Assay Procedure:
-
The cell culture medium was removed, and the cells were washed with a stimulation buffer.
-
A phosphodiesterase inhibitor, such as IBMX, was added to prevent the degradation of cAMP.
-
Cells were then stimulated with increasing concentrations of this compound.
-
The stimulation was carried out for a defined period at 37°C.
-
-
cAMP Quantification:
-
Following stimulation, the cells were lysed.
-
The intracellular cAMP concentration was determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays typically involve a labeled cAMP tracer that competes with the cAMP produced by the cells for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
The amount of cAMP produced at each concentration of this compound was quantified.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) was determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
-
Experimental Workflow Diagram
Conclusion
This compound serves as a well-characterized example of a selective small-molecule agonist for the melanocortin-4 receptor. Its mechanism of action is centered on the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway. The high selectivity for MC4R over other melanocortin receptor subtypes, as demonstrated by the quantitative data, underscores its potential for targeted therapeutic applications. The detailed experimental protocols provided herein offer a framework for the continued investigation of MC4R modulators and their downstream physiological effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on PF-00446687: A Selective MC4R Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-00446687, a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R). This document details its binding affinity, functional potency, selectivity profile, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts in the field of melanocortin receptor modulation.
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating energy homeostasis, food intake, and sexual function.[1][2][3] Dysfunction of the MC4R signaling pathway is associated with obesity and other metabolic disorders.[1][2] this compound is a non-peptide, brain-penetrant MC4R agonist that has been investigated for its therapeutic potential, notably in the context of erectile dysfunction.[4][5] Its selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC3R, MC5R) makes it a valuable tool for dissecting the specific roles of MC4R signaling and a promising lead compound for targeted therapeutics.[6][7]
Quantitative Data
The following tables summarize the in vitro binding affinity and functional potency of this compound at the human melanocortin receptors, as well as its off-target binding profile.
Table 1: In Vitro Activity of this compound at Melanocortin Receptors
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| MC4R | 27 ± 4 nM[6] | 12 ± 1 nM[5][6] |
| MC1R | Not Reported | 1.02 ± 0.30 µM[6] |
| MC3R | Not Reported | 1.16 ± 0.35 µM[6] |
| MC5R | Not Reported | 1.98 ± 0.20 µM[6] |
Table 2: Off-Target Binding Profile of this compound
| Target | Binding Affinity (Ki) |
| σ receptor | 330 nM[6] |
| Sodium ion channel | 690 nM[6] |
| Muscarinic M2 receptor | 730 nM[6] |
Signaling Pathway and Experimental Workflow
MC4R Signaling Pathway
Activation of the MC4R by an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like this compound, initiates a canonical Gs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response, such as reduced food intake and increased energy expenditure.[8]
Experimental Workflow for GPCR Agonist Evaluation
The characterization of a novel GPCR agonist like this compound typically follows a multi-step workflow. This process begins with in vitro assays to determine binding affinity and functional potency at the target receptor and to assess selectivity against related receptors. Promising candidates then proceed to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound for the MC4R.
Objective: To determine the inhibitory constant (Ki) of this compound for the human MC4R by measuring its ability to displace a radiolabeled ligand.
Materials:
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Human MC4R membrane preparation (e.g., from HEK293 cells stably expressing hMC4R)
-
Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH)
-
This compound (test compound)
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Non-labeled α-MSH (for non-specific binding determination)
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA)[6]
-
96-well microplates
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Thaw the MC4R membrane preparation on ice and dilute in assay buffer to a final concentration of 5-10 µg protein per well.
-
Dilute the radiolabeled ligand in assay buffer to a final concentration of approximately its Kd value (e.g., 0.1-0.5 nM).
-
Prepare a stock solution of this compound and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a high concentration of non-labeled α-MSH (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add 25 µL of assay buffer, 25 µL of diluted radiolabeled ligand, and 50 µL of diluted MC4R membrane preparation.
-
Non-specific Binding wells: Add 25 µL of 1 µM non-labeled α-MSH, 25 µL of diluted radiolabeled ligand, and 50 µL of diluted MC4R membrane preparation.[6]
-
Competition Binding wells: Add 25 µL of each this compound dilution, 25 µL of diluted radiolabeled ligand, and 50 µL of diluted MC4R membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4).[6]
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol outlines a method to determine the functional potency (EC50) of this compound at the MC4R by measuring its ability to stimulate cAMP production.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating the human MC4R.
Materials:
-
HEK293 cells stably expressing the human MC4R
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Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Forskolin (positive control for adenylyl cyclase activation)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96-well assay plates
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the HEK293-hMC4R cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium.
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (buffer only) and a positive control (e.g., a known MC4R agonist or forskolin).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a four-parameter logistic non-linear regression analysis.
-
Conclusion
This compound is a well-characterized, potent, and selective MC4R agonist. Its favorable in vitro profile, including nanomolar potency and significant selectivity over other melanocortin receptors, has established it as a valuable research tool and a foundational compound for the development of MC4R-targeted therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other novel MC4R modulators. Further in vivo studies are essential to fully elucidate the therapeutic potential of selective MC4R agonism in various physiological and pathological conditions.
References
- 1. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
PF-00446687: A Technical Overview of a Selective Melanocortin-4 Receptor Agonist in Erectile Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-00446687, a selective, non-peptide, small-molecule agonist of the melanocortin-4 receptor (MC4R) developed by Pfizer for the treatment of erectile dysfunction (ED).[1][2] While the compound's clinical development status is not currently active, the research surrounding it has provided crucial insights into the role of the central melanocortin system in sexual function, offering a distinct mechanistic approach compared to existing peripheral-acting therapies.
Core Mechanism of Action: Central Neuromodulation
Unlike phosphodiesterase type 5 (PDE5) inhibitors that act peripherally to enhance blood flow to the corpus cavernosum, this compound functions as a centrally-acting agent.[3] It selectively activates MC4 receptors, which are predominantly expressed in the central nervous system (CNS), including key regions of the brain like the hypothalamus.[4][5]
Activation of these receptors is believed to modulate autonomic and somatic neural pathways that control penile erection.[5][6] This central mechanism initiates pro-erectile signals that travel down the spinal cord, suggesting a potential benefit for patients who have an inadequate response to PDE5 inhibitors.[5][7] The relevance of the melanocortin system to sexual activity is well-established, with non-selective peptide agonists also showing efficacy in human sexual dysfunction.[8] this compound demonstrated that selectively targeting the MC4 subtype can produce similar effects without the side effects associated with action at other melanocortin receptor subtypes.[1]
Pharmacological Profile and Selectivity
This compound is characterized as a potent and highly selective MC4R agonist. Its small-molecule, non-peptide nature allows for oral and sublingual administration and brain penetration.[2][8] The compound's selectivity is a key feature, as this minimizes off-target effects that have been observed with less selective melanocortin agonists, such as melanotan II.[1]
Table 1: In Vitro Potency and Selectivity Data
| Parameter | Receptor | Value | Notes |
| EC₅₀ | hMC4R | 12 ± 1 nM | Functional agonist potency in HEK293 cells expressing the human receptor.[9][10] |
| Kᵢ | hMC4R | 27 ± 4 nM | Binding affinity for the human receptor.[9] |
| EC₅₀ | hMC1R | 1.02 ± 0.30 µM | Over 80-fold lower potency compared to MC4R.[9][10] |
| EC₅₀ | hMC3R | 1.16 ± 0.35 µM | Over 95-fold lower potency compared to MC4R.[9][10] |
| EC₅₀ | hMC5R | 1.98 ± 0.20 µM | Over 160-fold lower potency compared to MC4R.[9][10] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) represents the binding affinity of a ligand for a receptor.
Experimental Protocols and Methodologies
The evaluation of this compound involved standard preclinical and clinical methodologies to ascertain its mechanism, efficacy, and safety.
In Vitro Receptor Activation Assays
The primary method for determining agonist activity and selectivity involves transfecting a host cell line (e.g., HEK293) with the specific human melanocortin receptor subtype.
-
Cell Culture: HEK293 cells are cultured and stably transfected with plasmids encoding for hMC1R, hMC3R, hMC4R, or hMC5R.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound.
-
Adenylyl Cyclase Activation: MC4R is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
cAMP Measurement: The intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Dose-response curves are generated to calculate the EC₅₀ value for each receptor subtype, thereby establishing potency and selectivity.
Clinical Trial Protocol
A pilot study was conducted to assess the efficacy of this compound in men with erectile dysfunction.[2][8]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, 4-way crossover study.[11]
-
Participants: Men diagnosed with erectile dysfunction.
-
Interventions: Single oral doses of this compound at varying strengths, a placebo, and 100 mg sildenafil (B151) as a positive control.[11]
-
Primary Efficacy Endpoint: Assessment of erectile function. While the specific instrument is not detailed in the provided results, clinical trials for ED commonly use tools like the International Index of Erectile Function (IIEF) and objective measures of penile rigidity and duration using devices like RigiScan.[6][7][12]
-
Safety and Tolerability: Monitoring of adverse events throughout the study.
Clinical Efficacy and Safety Data
The pilot clinical study provided the first human evidence for the efficacy of a selective MC4R agonist in treating ED.
Table 2: Summary of Pilot Clinical Trial Results
| Dose of this compound | Efficacy Outcome | Safety & Tolerability | Route of Administration |
| 200 mg | Provided a similar level of efficacy to 100 mg sildenafil.[1][2][8] | Safe and well-tolerated up to the maximum tested dose.[2][8] | Oral and Sublingual |
| Lower Doses | Ineffective.[1] | Safe and well-tolerated.[2][8] | Oral and Sublingual |
Comparative Mechanism: Central vs. Peripheral Action
The therapeutic approach of this compound is fundamentally different from that of PDE5 inhibitors, which represents a significant point of interest for drug development.
-
This compound (MC4R Agonist): Acts on the CNS to initiate the neural signals required for an erection. This mechanism is upstream of the vascular events in the penis.
-
Sildenafil (PDE5 Inhibitor): Acts directly on the vascular smooth muscle of the corpus cavernosum. It does not initiate an erection but enhances the erectile response to sexual stimulation by preventing the breakdown of cGMP, leading to vasodilation and increased blood flow.[3]
Conclusion and Future Directions
The research on this compound was a landmark in sexual dysfunction research. It provided strong evidence that selective activation of the MC4 receptor is a viable strategy for treating erectile dysfunction in humans.[2][8] This established a proof-of-concept for a centrally-mediated therapeutic approach that could complement or provide an alternative to existing peripherally-acting treatments.
While the development of this compound itself may not be ongoing, the knowledge gained has paved the way for continued investigation into melanocortin-based therapies for both male and female sexual dysfunctions.[4] Future research in this area will likely focus on optimizing the potency, bioavailability, and side-effect profile of new small-molecule MC4R agonists, potentially offering novel solutions for patients, including those who do not respond to PDE5 inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. Melanocortins in the treatment of male and female sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for the melanocortin 4 receptor in sexual function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Melanocortin receptor agonists, penile erection, and sexual motivation: human studies with Melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-00446687 in Modulating Social Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00446687 is a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R).[1][2][3] Initially developed for the treatment of sexual dysfunction, emerging preclinical evidence has highlighted its significant effects on social behavior, particularly in the domains of social bonding and preference. This technical guide provides an in-depth overview of the current understanding of this compound's impact on social behavior, its underlying mechanism of action, and the experimental protocols used to evaluate its effects. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction: The Melanocortin System and Social Behavior
The central melanocortin system plays a crucial role in regulating a wide array of physiological processes, including energy homeostasis, sexual function, and complex social behaviors.[4][5] The melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain, is a key component of this system.[5][6] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), has been linked to the modulation of social interactions and the formation of social bonds.[7]
This compound has emerged as a valuable pharmacological tool to probe the function of the MC4R in social cognition and behavior due to its high selectivity and brain penetrance.[2][8] This guide will synthesize the available data on this compound, focusing on its demonstrated effects on social behavior and the signaling pathways it modulates.
Mechanism of Action: MC4R Signaling Pathway
This compound exerts its effects by binding to and activating the MC4R. This activation initiates a downstream signaling cascade that is critical for its influence on social behavior. The primary signaling pathway involves the coupling of the MC4R to the Gαs subunit of the G-protein complex.
Canonical Gαs/cAMP/PKA Pathway
Upon agonist binding, the activated MC4R stimulates adenylyl cyclase (AC) via Gαs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] Elevated cAMP, in turn, activates Protein Kinase A (PKA).[9] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[9] Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in neuronal plasticity and function, including the gene for oxytocin (B344502).[9]
Interaction with the Oxytocin System
A significant aspect of this compound's pro-social effects is its interaction with the oxytocin system.[4][10][11] MC4Rs are expressed on oxytocin-producing neurons in the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus.[11][12] Activation of these MC4Rs by agonists like this compound stimulates the synthesis and release of oxytocin.[4][11] Oxytocin is a neuropeptide well-known for its critical role in social recognition, trust, and the formation of social bonds.[13] The pro-social effects of MC4R agonists are often blocked by oxytocin receptor antagonists, demonstrating the crucial role of this interaction.[4][10]
Effects of this compound on Social Behavior: Quantitative Data
The primary social behavior paradigm used to evaluate the effects of this compound is the Partner Preference Test (PPT) in the socially monogamous prairie vole (Microtus ochrogaster).[4][8][14] This test assesses the formation of a social bond, operationally defined as a significant preference for a familiar partner over a novel stranger.
| Study | Species | Sex | Compound | Dose (i.p.) | Cohabitation Duration | Key Finding | Statistical Significance |
| Modi et al., 2015[4][8] | Prairie Vole | Female | This compound | 1 mg/kg | 6 hours | Increased time with partner vs. stranger | p < 0.05 |
| Modi et al., 2015[4][8] | Prairie Vole | Female | This compound | 10 mg/kg | 6 hours | Increased time with partner vs. stranger | p < 0.01 |
| Barrett et al., 2014[14][15] | Prairie Vole | Male & Female (Neonatal Treatment) | This compound | 1 mg/kg (s.c.) | N/A (Tested in adulthood) | Promoted adult partner preference | Not specified |
Experimental Protocols
Partner Preference Test (PPT)
This protocol is a widely used assay to measure social bonding in prairie voles.[16][17][18]
Objective: To determine if a subject animal forms a preference for a familiar "partner" over an unfamiliar "stranger".
Apparatus: A three-chambered apparatus consisting of a central neutral chamber connected to two side chambers.
Procedure:
-
Pairing/Cohabitation: An experimental subject is housed with a "partner" vole for a specified duration (e.g., 6 or 24 hours).[16][17] Mating may or may not occur during this period, depending on the experimental design.
-
Habituation: The subject animal is placed in the central chamber of the PPT apparatus for a brief habituation period (e.g., 5-10 minutes).
-
Test Phase: The "partner" and a novel "stranger" vole are tethered in the two side chambers. The subject is then allowed to freely explore all three chambers for an extended period (typically 3 hours).[17]
-
Data Collection: The time the subject spends in each of the three chambers and in direct physical contact (huddling) with the partner and stranger is recorded and analyzed.
-
Analysis: A partner preference is determined if the subject spends significantly more time with the partner compared to the stranger.[16]
Discussion and Future Directions
The available evidence strongly suggests that this compound, through its selective agonism of the MC4R, can facilitate social bond formation. This effect appears to be mediated by the activation of the central oxytocin system. These findings have significant implications for the potential therapeutic use of MC4R agonists in psychiatric disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia.[4]
Future research should aim to:
-
Investigate the effects of this compound in other animal models and social behavior paradigms to assess the generalizability of its pro-social effects.
-
Elucidate the specific neural circuits downstream of MC4R and oxytocin that are modulated by this compound to produce its behavioral effects.
-
Conduct clinical studies to evaluate the safety, tolerability, and efficacy of selective MC4R agonists in patient populations with social impairments.
Conclusion
This compound is a selective MC4R agonist that has demonstrated clear pro-social effects in preclinical models. Its mechanism of action, involving the potentiation of oxytocin signaling, provides a strong rationale for its further investigation as a potential therapeutic agent for social deficits. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the melanocortin system's role in social behavior.
References
- 1. Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MELANOCORTIN SIGNALING CONNECTING SYSTEMIC METABOLISM WITH MOOD DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melanocortin 4 receptor stimulation improves social deficits in mice through oxytocin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melanocortin agonism in a social context selectively activates nucleus accumbens in an oxytocin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Life in groups: the roles of oxytocin in mammalian sociality [frontiersin.org]
- 14. Neonatal melanocortin receptor agonist treatment reduces play fighting and promotes adult attachment in prairie voles in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Familiarity and Mate Preference Assessment with the Partner Preference Test [escholarship.org]
An In-depth Technical Guide to PF-00446687: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00446687 is a potent and selective, non-peptide small molecule agonist of the melanocortin 4 receptor (MC4R).[1] Developed by Pfizer, it has been investigated primarily for the treatment of sexual dysfunction, particularly erectile dysfunction.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed descriptions of its mechanism of action, the associated signaling pathway, and representative experimental protocols for its evaluation are presented to support further research and development in the field of melanocortin-based therapeutics.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (3R,4R,5S)-1-([(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl)-3,5-dimethyl-4-phenylpiperidin-4-ol, is a complex synthetic molecule.[1] Its identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3R,4R,5S)-1-([(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl)-3,5-dimethyl-4-phenylpiperidin-4-ol[1] |
| CAS Number | 862281-92-3[1] |
| PubChem CID | 11328898[1] |
| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)C(=O)[C@@H]3CN(C[C@H]3c4ccc(cc4F)F)C(C)(C)C[1] |
| InChI | InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28-/m0/s1[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H36F2N2O2[1] |
| Molar Mass | 470.605 g·mol−1[1] |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 2.08 mg/mL (4.42 mM); Acetonitrile: Slightly soluble; Water: Slightly soluble[2] |
| Purity | >98% (by HPLC) |
| Storage | Store at -20°C for long-term stability[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the melanocortin 4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The MC4R plays a crucial role in regulating energy homeostasis, sexual function, and other physiological processes.
Upon binding of this compound, the MC4R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically coupling to the Gαs subunit. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.
Pharmacological Properties
This compound exhibits high potency and selectivity for the human MC4R. In vitro studies have demonstrated its ability to effectively stimulate cAMP production in cells expressing the MC4R.
Table 3: In Vitro Activity of this compound
| Parameter | Receptor | Value |
| EC50 | hMC4R | 12 nM[2] |
| hMC1R | 1.02 µM[2] | |
| hMC3R | 1.16 µM[2] | |
| hMC5R | 1.98 µM[2] | |
| Ki | hMC4R | 27 nM[2] |
The data in Table 3 highlight the significant selectivity of this compound for the MC4R over other melanocortin receptor subtypes, with over 85-fold selectivity against MC1R and even greater selectivity against MC3R and MC5R. This selectivity is crucial for minimizing off-target effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of MC4R agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound for the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Membrane preparation from these cells
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R ligand)
-
This compound (test compound)
-
Non-labeled NDP-α-MSH (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding), 25 µL of 1 µM non-labeled NDP-α-MSH (for non-specific binding), or 25 µL of this compound dilution.
-
25 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1-0.5 nM).
-
50 µL of MC4R membrane preparation (5-10 µg of protein per well).
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[3]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to stimulate the production of cAMP, providing a measure of its functional agonistic activity.
Objective: To determine the EC50 of this compound for the activation of adenylyl cyclase via the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
This compound
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-hMC4R cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and forskolin in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the growth medium from the cells.
-
Add 50 µL of stimulation buffer containing the appropriate concentration of this compound or control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Determine the EC50 value using non-linear regression analysis.
In Vivo Assessment of Erectile Function in a Rat Model
This in vivo experiment evaluates the pro-erectile effects of a test compound.
Objective: To assess the effect of this compound on erectile function in anesthetized male rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (12-14 weeks old)[4]
-
Anesthetic (e.g., ketamine/xylazine)
-
This compound formulated for intravenous or subcutaneous administration
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Bipolar platinum electrodes
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Expose the carotid artery and insert a catheter for monitoring mean arterial pressure (MAP).
-
Expose the corpus cavernosum and insert a 25-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Baseline Measurement: Record baseline MAP and ICP.
-
Electrical Stimulation: Apply electrical stimulation to the cavernous nerve (e.g., 1-32 Hz, 5V, 1 ms (B15284909) pulses for 60 seconds) and record the ICP and MAP response.[4]
-
Compound Administration: Administer this compound intravenously or subcutaneously.
-
Post-Dose Measurement: After a predetermined time (e.g., 15-30 minutes), repeat the electrical stimulation and record the ICP and MAP responses.
-
Data Analysis: Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) for each stimulation before and after compound administration. An increase in this ratio indicates a pro-erectile effect. Compare the results between vehicle-treated and this compound-treated groups using appropriate statistical tests.[4]
Conclusion
This compound is a well-characterized, potent, and selective MC4R agonist with demonstrated pro-erectile effects in preclinical models and preliminary human trials. Its high selectivity for the MC4R over other melanocortin subtypes suggests a favorable side-effect profile. The information and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on the development of novel therapeutics targeting the melanocortin system for the treatment of sexual dysfunction and potentially other MC4R-mediated disorders. Further investigation into its clinical efficacy and safety is warranted.
References
The Non-Peptide Agonist Characteristics of PF-00446687: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent and selective non-peptide agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The MC4R is a key regulator of energy homeostasis, appetite, and sexual function.[2] Unlike endogenous peptide agonists, this compound offers the potential for improved pharmacokinetic properties, including oral bioavailability and brain penetrance, making it an attractive candidate for therapeutic development. This technical guide provides an in-depth overview of the non-peptide agonist characteristics of this compound, focusing on its pharmacological profile, signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, binding affinity, and selectivity of this compound for the human melanocortin receptors.
Table 1: In Vitro Agonist Potency of this compound
| Receptor | Assay Type | Parameter | Value |
| Human MC4R | cAMP Accumulation | EC50 | 12 ± 1 nM[3] |
| Human MC1R | cAMP Accumulation | EC50 | 1.02 ± 0.30 µM[3] |
| Human MC3R | cAMP Accumulation | EC50 | 1.16 ± 0.35 µM[3] |
| Human MC5R | cAMP Accumulation | EC50 | 1.98 ± 0.20 µM[3] |
Table 2: In Vitro Binding Affinity of this compound
| Receptor | Assay Type | Parameter | Value |
| Human MC4R | Radioligand Displacement | Ki | 27 ± 4 nM[3] |
Table 3: Off-Target Binding Profile of this compound
| Target | Parameter | Value |
| σ Receptor | Ki | 330 nM[3] |
| Sodium Ion Channel | Ki | 690 nM[3] |
| Muscarinic M2 Receptor | Ki | 730 nM[3] |
Signaling Pathway
This compound exerts its agonist effects at the MC4R through the canonical Gs protein-coupled signaling pathway. Upon binding of this compound, the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses associated with MC4R activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological assays and the information available from the primary literature.[3]
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP in cells expressing the human MC4R.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well plates at a density that allows for optimal confluence on the day of the assay.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve a range of final concentrations.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Varying concentrations of this compound are added to the wells.
-
The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection: The reaction is terminated, and the intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
-
Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. The concentration-response curve for this compound is plotted, and the EC50 value is determined using non-linear regression analysis (e.g., sigmoidal dose-response).
Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the human MC4R by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues expressing the human MC4R. This typically involves homogenization and centrifugation to isolate the membrane fraction.
-
Radioligand: A suitable radiolabeled antagonist with high affinity for MC4R is used, such as [125I]-SHU9119 or [125I]-(Tyr2)-NDP-α-MSH.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Assay Procedure:
-
In a 96-well filter plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated together.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled MC4R antagonist (e.g., 1 µM unlabeled SHU9119).
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the filter plate, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide agonist of the MC4R. Its mode of action via the Gs-cAMP signaling pathway is consistent with that of endogenous melanocortin peptides. The detailed experimental protocols provided herein offer a foundation for further research and development of small-molecule MC4R agonists for various therapeutic applications, including the treatment of sexual dysfunction and obesity. The favorable pharmacological profile of this compound underscores the potential of non-peptide ligands in targeting the melanocortin system.
References
Investigating the Brain-Penetrant Nature of PF-00446687: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain-penetrant properties of PF-00446687, a potent and selective melanocortin-4 receptor (MC4R) agonist. The document summarizes key quantitative data, details experimental methodologies used to assess its central nervous system (CNS) distribution, and illustrates the relevant signaling pathway.
Introduction
This compound is a small molecule, non-peptide agonist of the MC4R, which has been investigated for its potential therapeutic effects, including in the context of erectile dysfunction.[1] A critical aspect of its pharmacological profile for potential CNS applications is its ability to cross the blood-brain barrier (BBB). This guide consolidates available data to provide a comprehensive overview of its brain-penetrant nature.
Quantitative Data on Brain Penetration
The brain penetration of this compound has been assessed using both in vivo and in vitro models. The following tables summarize the key pharmacokinetic and permeability parameters.
Table 1: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Value | Units |
| Brain-to-Plasma Ratio (Total) | 0.1 - 50 | - |
| Brain AUC (0-4 hr) | 119 - 18400 | nM*hr |
| Volume of Distribution at Steady State (Vdss) | 2.21 - 81.4 | L/kg |
| Data derived from studies on 1,2-diarylethane MC4R antagonists, a class of compounds to which this compound is related.[2] |
Table 2: In Vitro Permeability Data (MDCK-MDR1 Assay)
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A→B | ≥ 3.0 x 10-6 cm/s | High BBB Penetration Potential |
| Efflux Ratio (Papp B→A / Papp A→B) | < 3.0 | Low Efflux |
| Classification criteria for high BBB penetration potential in a typical MDCK-MDR1 assay.[3] Specific values for this compound are not publicly available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections describe the protocols for key experiments used to evaluate the brain-penetrant nature of compounds like this compound.
In Vivo Rat Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of a test compound in rats.
Protocol:
-
Animal Model: Male Han Wistar rats are typically used.[4]
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) is administered to determine parameters like clearance (CL) and volume of distribution at steady state (Vdss).[2]
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered to assess oral bioavailability and brain concentrations.[2]
-
-
Sample Collection:
-
Sample Analysis:
-
Data Analysis:
-
Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, t1/2, CL, and Vdss.[4]
-
The brain-to-plasma concentration ratio is calculated at each time point.
-
Workflow Diagram:
In Vitro Permeability Assay (MDCK-MDR1)
Objective: To assess the in vitro permeability and potential for P-glycoprotein (P-gp) mediated efflux of a test compound using a Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene.
Protocol:
-
Cell Culture: MDR1-MDCK cells are seeded onto a filter in a transwell insert and cultured to form a confluent monolayer.[5]
-
Assay Setup:
-
Incubation: The cells are incubated for a set period (e.g., 120 minutes) at 37°C.[3]
-
Sampling: Samples are taken from both the apical and basolateral compartments at the end of the incubation period.[3]
-
Analysis: The concentration of the test article in the samples is determined by LC-MS/MS.[3]
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).
-
The efflux ratio (Papp B→A / Papp A→B) is determined to assess active efflux.[3]
-
Experimental Workflow:
Signaling Pathway
This compound exerts its effects through the activation of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by MC4R agonism is the Gαs pathway.
MC4R Signaling Cascade:
-
Agonist Binding: this compound binds to and activates the MC4R.
-
G Protein Activation: The activated MC4R couples to the stimulatory G protein (Gαs), causing the exchange of GDP for GTP on the α-subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[6]
-
CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).[7]
-
Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription.[7]
Signaling Pathway Diagram:
Conclusion
The available data indicates that this compound is a brain-penetrant molecule, a crucial characteristic for a centrally acting therapeutic. While specific quantitative in vivo and in vitro permeability data for this compound are limited in publicly accessible literature, related compounds and general principles of CNS drug discovery suggest that its properties are favorable for crossing the blood-brain barrier. The compound's mechanism of action is well-defined through the activation of the MC4R and the subsequent Gαs-cAMP-PKA signaling cascade. Further detailed pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate its CNS exposure and efficacy for potential neurological applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaron.com [pharmaron.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of PF-00446687 in Melanocortin Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-00446687, a selective small-molecule agonist of the melanocortin-4 receptor (MC4R). We will delve into its pharmacological profile, its interaction with the melanocortin signaling cascade, and the experimental methodologies used to characterize its activity. This document is intended to serve as a detailed resource for professionals engaged in neuroscience, endocrinology, and pharmacology research.
Introduction to this compound and the Melanocortin System
The melanocortin system is a crucial signaling network involved in a wide array of physiological functions, including energy homeostasis, sexual function, melanogenesis, and inflammation.[1][2] This system comprises melanocortin peptides (derived from pro-opiomelanocortin or POMC), five G protein-coupled receptors (MC1R to MC5R), and endogenous antagonists like agouti-related protein (AgRP).[1]
This compound is a potent, selective, and brain-penetrant non-peptide agonist developed by Pfizer for the melanocortin-4 receptor (MC4R).[3][4][5] The MC4R is primarily expressed in the brain and plays a key role in regulating energy balance and sexual function.[2][6][7] The development of selective MC4R agonists like this compound was driven by the need to harness the therapeutic potential of melanocortin activation while avoiding side effects associated with non-selective agonists that act on other melanocortin receptors (e.g., MC1R-mediated skin pigmentation).[4][8] this compound was specifically investigated for its potential in treating erectile dysfunction (ED) and has demonstrated efficacy in preliminary human trials.[4][8]
Pharmacological Profile and Selectivity
The defining characteristic of this compound is its high selectivity for the MC4R. This selectivity is critical for minimizing off-target effects. The quantitative data on its binding affinity and functional potency are summarized below.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
|---|---|---|
| MC4R | 27 ± 4 nM [3] | 12 ± 1 nM [3] |
| MC1R | - | 1.02 ± 0.30 µM[3][9] |
| MC3R | - | 1.16 ± 0.35 µM[3][9] |
| MC5R | - | 1.98 ± 0.20 µM[3][9] |
| Sigma Receptor (σ) | 330 nM[3] | - |
| Sodium Ion Channel | 690 nM[3] | - |
| Muscarinic M2 Receptor | 730 nM[3] | - |
Data sourced from in vitro studies using HEK293 cells expressing the respective receptors.[3][9]
As the data indicates, this compound is approximately 85- to 165-fold more potent at MC4R compared to other melanocortin receptor subtypes, establishing its high selectivity.
The MC4R Signaling Pathway
Activation of the MC4R by an agonist like this compound initiates a canonical G protein-coupled receptor (GPCR) signaling cascade. This pathway is central to the physiological effects mediated by the receptor.
-
Agonist Binding: this compound binds to the MC4R, inducing a conformational change in the receptor.
-
G-Protein Activation: The activated receptor couples with and activates the heterotrimeric Gs protein. This causes the Gαs subunit to release GDP and bind GTP.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[2]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[10][11] cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.[12][13]
-
Downstream Effects: Activated PKA phosphorylates various downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to changes in gene expression and cellular function that ultimately manifest as pro-erectile and other physiological responses.[13]
Experimental Protocols
The characterization of this compound involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
This protocol determines the functional potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing MC4R.
Objective: To quantify the dose-dependent increase in intracellular cAMP following stimulation with this compound.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well assay plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Plating: Seed the MC4R-expressing HEK293 cells into multi-well plates at a predetermined density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., the non-selective agonist α-MSH).
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
This protocol assesses the pro-erectile effects of this compound in a preclinical animal model.
Objective: To measure the effect of this compound administration on erectile response by monitoring intracavernosal pressure (ICP).
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., ketamine/xylazine).
-
This compound formulation for administration (e.g., oral gavage or subcutaneous injection).
-
Vehicle control.
-
Pressure transducer and data acquisition system.
-
25-gauge needle connected to a pressure line.
-
Bipolar electrode for cavernous nerve stimulation.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically expose the carotid artery (for mean arterial pressure, MAP, monitoring) and the crus of the penis.
-
Cannulation: Insert a heparinized saline-filled needle into the crus of the penis and connect it to a pressure transducer to measure ICP.
-
Compound Administration: Administer the test compound (this compound) or vehicle at the desired dose and route.
-
Nerve Stimulation: After a predetermined time for drug absorption, stimulate the cavernous nerve with controlled electrical pulses (e.g., 5V, 20 Hz for 60 seconds).
-
Data Recording: Record the maximal ICP generated during stimulation and the simultaneous MAP.
-
Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize the erectile response against systemic blood pressure. Compare the ICP/MAP ratio between the vehicle-treated and this compound-treated groups to determine pro-erectile efficacy.
Clinical Application and Efficacy
This compound was advanced into human clinical trials for the treatment of erectile dysfunction.[8] A pilot study demonstrated its efficacy, with the 200 mg oral dose showing a similar level of effectiveness to 100 mg of sildenafil, a well-established PDE5 inhibitor.[8] Lower doses were found to be ineffective.[8] These findings were significant as they provided clinical validation that selective activation of the central MC4R pathway is sufficient to produce a pro-erectile effect, offering a distinct mechanism of action compared to peripherally acting vasodilators like sildenafil.[4][8]
Conclusion
This compound is a valuable pharmacological tool and a pioneering clinical candidate that has significantly advanced our understanding of the melanocortin system's role in sexual function. Its high selectivity for the MC4R and its demonstrated ability to activate the canonical cAMP/PKA signaling pathway have established a clear link between central melanocortin signaling and physiological erectile response. The data from preclinical and clinical studies underscore the potential of targeting the MC4R for novel therapies in sexual dysfunction, providing a foundation for the development of next-generation melanocortin-based therapeutics.
References
- 1. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeine increases myoglobin expression via the cyclic AMP pathway in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP-binding site of PKA as a molecular target of bisabolangelone against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Preliminary In-Human Trial Results of PF-00446687: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary in-human trial results for PF-00446687, a selective melanocortin-4 receptor (MC4R) agonist. The information is compiled from publicly available data and is intended to provide a detailed understanding of the compound's pharmacological profile and early clinical performance.
Core Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Selectivity Profile of this compound
| Receptor | EC50 (nM) | Fold Selectivity vs. MC4R |
| Melanocortin-4 (MC4R) | 12 | 1 |
| Melanocortin-1 (MC1R) | 1020 | 85 |
| Melanocortin-3 (MC3R) | 1160 | 97 |
| Melanocortin-5 (MC5R) | 1980 | 165 |
Table 2: Preliminary Efficacy in Male Erectile Dysfunction (Pilot Study)
| Treatment Group | N | Primary Efficacy Endpoint | Outcome |
| This compound (200 mg) | (Not Specified) | Improvement in erectile function | Similar level of efficacy to sildenafil (B151) (100 mg)[1] |
| Sildenafil (100 mg) | (Not Specified) | Improvement in erectile function | Positive Control |
| Placebo | (Not Specified) | Improvement in erectile function | (Not Specified) |
Note: Specific quantitative efficacy data, such as mean change in the International Index of Erectile Function (IIEF) score, were not available in the reviewed public documents.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value |
| Cmax (Maximum Concentration) | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available |
| Half-life (t1/2) | Data not publicly available |
Note: While the source material indicates significant systemic exposure was achieved, specific pharmacokinetic parameters were not disclosed.
Table 4: Summary of Safety and Tolerability
| Adverse Events | Frequency |
| (Specific adverse events not detailed) | "Safe and well tolerated up to the maximum tested dose" |
Note: A detailed breakdown of adverse events and their frequencies was not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the in-human trials were not fully available. The following descriptions are based on information from the clinical trial registration (NCT00846687) and standard practices in similar studies.
Phase 1 Clinical Trial for Erectile Dysfunction (NCT00846687)
-
Study Design: A 2-cohort, multi-center, randomized, double-blind, placebo-controlled, 4-way crossover study.
-
Participants: Males aged 18-65 with a diagnosis of erectile dysfunction.
-
Interventions:
-
Cohort 1: Single oral doses of this compound (up to 200 mg).
-
Cohort 2: Single oral doses of this compound (lower dose range).
-
Positive Control: Sildenafil (100 mg).
-
Placebo.
-
-
Primary Outcome Measures: Efficacy in treating erectile dysfunction (specific measures not detailed, but likely included the IIEF questionnaire).
-
Secondary Outcome Measures: Safety and tolerability of this compound.
In Vitro Receptor Selectivity Assays
-
Objective: To determine the potency and selectivity of this compound for the human melanocortin receptors.
-
Methodology:
-
HEK293 cells were transiently transfected with plasmids encoding for human MC1R, MC3R, MC4R, or MC5R.
-
Transfected cells were incubated with varying concentrations of this compound.
-
Intracellular cyclic AMP (cAMP) levels were measured as an indicator of receptor activation.
-
EC50 values were calculated from the dose-response curves to determine the potency of this compound at each receptor subtype.
-
Mandatory Visualizations
Signaling Pathway of this compound at the Melanocortin-4 Receptor
Caption: Signaling pathway of this compound via the MC4R.
Experimental Workflow of the Phase 1 Clinical Trial
Caption: Workflow of the Phase 1 crossover clinical trial for this compound.
References
Unlocking the Brain's Potential: A Technical Guide to the Neurological Therapeutic Applications of PF-00446687
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00446687 is a potent, selective, and brain-penetrant small molecule agonist for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and sexual function. Beyond these roles, emerging preclinical evidence suggests that targeting the MC4R with agonists like this compound holds significant promise for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound in neurology, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing the underlying biological pathways. The central hypothesis is that by modulating neuronal circuits involved in social behavior and neuroprotection, this compound could offer novel therapeutic strategies for conditions with high unmet medical needs, including social cognitive deficits and neurodegenerative diseases.
Introduction: The Melanocortin-4 Receptor as a Neurological Target
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands (melanocortins), and antagonists, plays a crucial role in various physiological processes.[1] While historically studied for its role in pigmentation and adrenal function, the dense expression of MC3R and MC4R in the central nervous system has pointed towards their significance in regulating brain functions.[1] The MC4R, in particular, is widely distributed in the brain and has been implicated in the modulation of inflammation, neuronal survival, and complex behaviors.[1]
This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for MC4R and its ability to cross the blood-brain barrier.[2] Initially developed by Pfizer for erectile dysfunction, its neurological effects are now a growing area of interest.[3] This guide will explore the preclinical evidence supporting the use of this compound in neurology, focusing on its mechanism of action, key experimental findings, and future directions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its receptor binding and functional activity.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| MC4R EC50 | 12 ± 1 nM | Human | Adenylyl cyclase activation | MedchemExpress |
| MC4R Ki | 27 ± 4 nM | Human | Radioligand binding | MedchemExpress |
| MC1R EC50 | 1.02 ± 0.30 µM | Human | Adenylyl cyclase activation | MedchemExpress |
| MC3R EC50 | 1.16 ± 0.35 µM | Human | Adenylyl cyclase activation | MedchemExpress |
| MC5R EC50 | 1.98 ± 0.20 µM | Human | Adenylyl cyclase activation | MedchemExpress |
Table 2: Preclinical Dosing in a Neurological Model
| Animal Model | Neurological Application | Route of Administration | Dosage | Outcome | Reference |
| Prairie Vole | Social Bonding (Partner Preference) | Subcutaneous | 1 mg/kg | Enhanced partner preference formation | [4] |
Mechanism of Action: MC4R Signaling in Neurons
This compound exerts its effects by binding to and activating the MC4R, a Gs and Gq-coupled receptor. Upon activation, MC4R initiates downstream signaling cascades that modulate neuronal function.
Primary Signaling Pathway: Gαs-cAMP-PKA
The canonical signaling pathway for MC4R involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB).[1][7] Phosphorylated CREB translocates to the nucleus and regulates the transcription of genes involved in synaptic plasticity, neuroprotection, and the synthesis of neuropeptides like oxytocin (B344502).[5][8]
Secondary Signaling Pathway: Gαq-PLC-Ca2+
MC4R can also couple to the Gαq subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in modulating neuronal excitability and synaptic transmission.
Potential Therapeutic Applications in Neurology
The preclinical evidence, primarily from studies on MC4R agonists, suggests several potential therapeutic avenues for this compound in neurology.
Social Cognitive Deficits (Autism Spectrum Disorder & Schizophrenia)
The most compelling evidence for the neurological application of this compound comes from studies on social behavior. The MC4R system interacts with key neurochemical systems that regulate socioemotional behaviors, including the oxytocin and dopamine (B1211576) systems.[4]
A key study demonstrated that peripheral administration of this compound enhanced partner preference formation in socially monogamous prairie voles.[4] This effect is believed to be mediated, at least in part, by the modulation of the oxytocin system.[4] These findings suggest that MC4R may be a viable therapeutic target for enhancing social function in psychiatric disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia.[4]
Neuroprotection and Neuroregeneration
Melanocortin peptides have been shown to exert neuroprotective effects in various models of acute and chronic neurodegeneration.[9][10] These effects are mediated by brain MC4 receptors and involve the counteraction of systemic responses to brain injuries and the promotion of neurogenesis.[9] While direct studies with this compound are lacking, its potent and selective MC4R agonism suggests it could be a valuable candidate for neuroprotective strategies in conditions such as:
-
Ischemic Stroke: By reducing inflammation and promoting neuronal survival.
-
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): By mitigating secondary injury cascades and supporting neural repair.
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): By potentially enhancing neurogenesis and cognitive function.[10]
Further preclinical studies are warranted to explore the efficacy of this compound in these models.
Experimental Protocols
This section provides a detailed methodology for a key preclinical experiment investigating the effects of this compound on social behavior.
Partner Preference Test in Prairie Voles
This protocol is adapted from studies investigating the role of MC4R agonists in social bonding.[4][11][12]
Objective: To assess whether this compound facilitates the formation of a partner preference in female prairie voles after a subthreshold period of cohabitation.
Animals: Adult, sexually naive female prairie voles (Microtus ochrogaster).
Drug Preparation:
-
Dissolve this compound in a vehicle solution of 10% hydroxypropyl-β-cyclodextrin in sterile saline.
-
Prepare solutions to achieve final doses of, for example, 0.1 mg/kg and 1 mg/kg in an injection volume of 0.1 ml.
Experimental Procedure:
-
Cohabitation: House a female vole with a male partner for a 6-hour period, which is typically insufficient to induce a partner preference without pharmacological intervention. Mating is prevented by using ovariectomized, non-receptive stimulus females or by tethering.
-
Drug Administration: Immediately before the cohabitation period, administer this compound or vehicle via subcutaneous injection.
-
Partner Preference Testing:
-
Following the 6-hour cohabitation, place the female in a three-chambered apparatus.
-
One side chamber contains the familiar male partner, and the other side chamber contains a novel, "stranger" male. The males are tethered or enclosed to restrict their movement to their respective chambers.
-
Allow the female to freely explore all three chambers for a 3-hour period.
-
Record the amount of time the female spends in close proximity (huddling) with the partner versus the stranger.
-
Data Analysis:
-
A partner preference is demonstrated if the female spends significantly more time huddling with the partner than with the stranger.
-
Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the time spent with the partner and the stranger for each treatment group.
Future Directions and Conclusion
The selective MC4R agonist this compound presents a compelling opportunity for therapeutic development in neurology. The preclinical findings in social behavior models are particularly encouraging and warrant further investigation into its potential for treating social cognitive deficits in disorders like autism and schizophrenia.
Future research should focus on:
-
Expanding Preclinical Models: Evaluating the efficacy of this compound in a broader range of animal models for neurological and psychiatric disorders, including models of neurodegeneration and acute brain injury.
-
Elucidating Downstream Mechanisms: Further dissecting the specific neuronal circuits and molecular pathways modulated by this compound to better understand its therapeutic effects.
-
Translational Studies: If further preclinical data is positive, carefully designed clinical trials will be necessary to assess the safety and efficacy of this compound in patient populations with neurological disorders.
References
- 1. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lack of cAMP-response Element-binding Protein 1 in the Hypothalamus Causes Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanocortin-4 receptor regulates hippocampal synaptic plasticity through a protein kinase A-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple beneficial effects of melanocortin MC4 receptor agonists in experimental neurodegenerative disorders: Therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.smith.edu [scholarworks.smith.edu]
- 12. unlv.primo.exlibrisgroup.com [unlv.primo.exlibrisgroup.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PF-00446687
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00446687 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R) that has been investigated for its potential therapeutic effects, notably in the treatment of erectile dysfunction.[1] As a brain-penetrant compound, it offers the potential to modulate centrally-mediated pathways.[2][3] These application notes provide a comprehensive overview of suggested protocols for in vivo studies involving this compound, based on available literature and general pharmacological principles for MC4R agonists. The protocols cover formulation, administration, and potential experimental designs for efficacy and safety assessment.
Compound Information and Mechanism of Action
This compound acts as a selective agonist at the MC4R, a G-protein coupled receptor primarily expressed in the brain. The MC4R is a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, food intake, and sexual function. Upon binding, this compound is expected to activate the MC4R, leading to downstream signaling cascades, likely involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Signaling Pathway
Caption: Simplified signaling pathway of this compound via the MC4R.
In Vivo Formulation and Administration
Vehicle Formulations
| Formulation | Components | Notes |
| Aqueous Suspension | 10% Hydroxypropyl-β-cyclodextrin in saline | Suitable for subcutaneous administration.[3] |
| PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for poorly soluble compounds for various routes. |
| Oil-based | 10% DMSO, 90% Corn oil | Suitable for subcutaneous or oral administration, particularly for longer-term studies. |
Note: It is crucial to assess the stability and solubility of this compound in the chosen vehicle before initiating in vivo studies. Sonication may be required to aid dissolution.
Routes of Administration
-
Oral (p.o.): this compound has been reported to be orally active in humans.[1] For preclinical studies, oral gavage is a common method.
-
Subcutaneous (s.c.): This route has been used in studies with neonatal prairie voles.[3] It generally provides more sustained exposure compared to intravenous administration.
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents.
-
Intravenous (i.v.): Useful for determining pharmacokinetic parameters such as clearance and volume of distribution.
Experimental Protocols
The following are suggested protocols for investigating the in vivo effects of this compound. Doses and study designs should be optimized based on preliminary dose-ranging studies.
Pharmacokinetic (PK) Studies
A thorough understanding of the pharmacokinetic profile of this compound is essential for designing robust efficacy and toxicology studies.
| Parameter | Species | Route of Administration | Dosing | Sampling Time Points | Analysis |
| Single-dose PK | Rat (e.g., Sprague-Dawley) | i.v., p.o., s.c. | 1-10 mg/kg | Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h | LC-MS/MS |
| Single-dose PK | Mouse (e.g., C57BL/6) | i.v., p.o., s.c. | 1-10 mg/kg | Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h | LC-MS/MS |
Note: While specific PK data for this compound is not publicly available, a study on another subcutaneous melanocortin agonist, PL8177, in rats and mice can provide a reference for expected time points and parameters to measure (e.g., Cmax, Tmax, t1/2, AUC).[4][5]
Efficacy Study: Erectile Dysfunction Model (Rat)
Based on the known pro-erectile effects of MC4R agonists, a cavernous nerve stimulation model in rats can be employed.[6]
Experimental Workflow:
Caption: Workflow for assessing pro-erectile effects of this compound.
Detailed Protocol:
-
Animal Model: Aged (e.g., >12 months) or diabetic (e.g., streptozotocin-induced) male rats are often used as models of erectile dysfunction.
-
Anesthesia and Surgery: Anesthetize the animals and perform a tracheotomy to ensure a clear airway. Cannulate the carotid artery to monitor mean arterial pressure (MAP). Expose the cavernous nerve and place a stimulating electrode. Insert a 23-gauge needle into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Dosing: Administer this compound or vehicle intravenously or intraperitoneally. A dose range of 1-10 mg/kg could be a starting point for dose-response studies.
-
Nerve Stimulation: After a suitable pre-treatment period (e.g., 15-30 minutes), stimulate the cavernous nerve with appropriate parameters (e.g., 5V, 16Hz for 1 minute).
-
Measurement and Analysis: Record the maximal ICP during stimulation and calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure. The area under the curve (AUC) of the ICP response can also be calculated.
Efficacy Study: Feeding Behavior (Mouse)
The role of MC4R in regulating food intake is well-established.[7][8]
Experimental Workflow:
Caption: Workflow for assessing the effects of this compound on food intake.
Detailed Protocol:
-
Animals and Housing: Individually house male mice (e.g., C57BL/6) to allow for accurate food intake measurement.
-
Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week.
-
Baseline Measurement: Measure daily food intake for 2-3 days to establish a baseline.
-
Dosing and Measurement: Administer this compound or vehicle (e.g., 1-30 mg/kg, p.o. or s.c.) at the beginning of the dark cycle (when rodents are most active). Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing. Automated feeding monitoring systems can provide more detailed data on meal patterns.
Safety Pharmacology Studies
In line with ICH S7A guidelines, a core battery of safety pharmacology studies is recommended to assess the potential for adverse effects on vital organ systems.
| System | Assay | Species | Key Parameters Measured |
| Cardiovascular | Telemetered Conscious Animal | Dog or Non-human Primate | Blood pressure, heart rate, ECG (QTc, PR, QRS intervals)[9][10] |
| Respiratory | Whole-body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume[11][12][13] |
| Central Nervous System | Modified Irwin Test or Functional Observational Battery (FOB) | Rat | Behavioral changes, autonomic effects, neuromuscular coordination, sensorimotor responses[14][15][16] |
Note: Specific protocols for these studies are standardized and should be conducted in accordance with regulatory guidelines. Doses should be selected to provide exposure levels that are multiples of the anticipated efficacious exposure.
Data Presentation and Interpretation
All quantitative data from in vivo studies should be summarized in tables to facilitate comparison between treatment groups. Statistical analysis appropriate for the experimental design should be employed to determine the significance of any observed effects.
Example Data Table (Erectile Dysfunction Study):
| Treatment Group | N | Dose (mg/kg) | Max ICP (mmHg) | AUC of ICP (mmHg*s) | ICP/MAP Ratio |
| Vehicle | 8 | - | |||
| This compound | 8 | 1 | |||
| This compound | 8 | 3 | |||
| This compound | 8 | 10 |
Conclusion
This compound is a valuable tool for investigating the in vivo roles of the MC4R. The protocols outlined in these application notes provide a framework for conducting pharmacokinetic, efficacy, and safety studies. Researchers should adapt and optimize these protocols based on their specific experimental objectives and institutional guidelines. A thorough understanding of the compound's properties and careful experimental design are crucial for obtaining reliable and interpretable in vivo data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of melanocortin MC(4) receptors increases erectile activity in rats ex copula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prefrontal cortex melanocortin 4 receptors (MC4R) mediate food intake behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 10. inotiv.com [inotiv.com]
- 11. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety Pharmacological Assessment of Oral Theophylline Administration on Respiratory Function in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Irwin Test [vivotecnia.com]
Application Notes and Protocols for PF-00446687 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of PF-00446687, a potent and selective melanocortin-4 receptor (MC4R) agonist, in various rodent behavioral models. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the effects of MC4R activation on feeding, social, and anxiety-like behaviors.
Introduction to this compound
This compound is a small molecule, brain-penetrant agonist with high selectivity for the melanocortin-4 receptor (MC4R).[1] The MC4R is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and other complex behaviors.[2] Activation of MC4R is generally associated with anorexigenic (appetite-suppressing) effects, making selective agonists like this compound valuable tools for metabolic and behavioral research.[2]
Chemical Properties:
| Property | Value |
| IUPAC Name | (3R,4R,5S)-1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol |
| CAS Number | 862281-92-3 |
| Molecular Formula | C₂₈H₃₆F₂N₂O₂ |
| Molar Mass | 470.60 g/mol |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the MC4R. This receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in neuronal function and behavior.
Experimental Protocols
Anorexigenic Effects in Rodents
This protocol is adapted from studies on selective MC4R agonists and is designed to assess the effects of this compound on food intake.[2][3]
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) or 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline
-
Standard laboratory rodent chow
-
Metabolic cages for monitoring food intake
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
Procedure:
-
Animal Acclimation: Individually house animals in metabolic cages for at least 3-5 days to acclimate. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. A common dose range for selective MC4R agonists is 1-10 mg/kg for intraperitoneal (IP) administration.[4] For intracerebroventricular (ICV) administration in rats, doses of 3, 5, and 10 nmol have been shown to be effective for similar compounds.[3]
-
Administration:
-
Intraperitoneal (IP): Administer the prepared this compound solution or vehicle control via IP injection.
-
Intracerebroventricular (ICV): For central administration, cannulate animals in the lateral ventricle. Infuse the solution over a 1-minute period.
-
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare food intake between the this compound-treated groups and the vehicle control group.
Quantitative Data Summary (Adapted from a study on a selective MC4R agonist, Ro27-3225): [3]
| Species | Route | Dose | Time Point | % Reduction in Food Intake (vs. Vehicle) |
| Rat | ICV | 3 nmol | 4 hours | 29.7% |
| Rat | ICV | 5 nmol | 4 hours | 33.4% |
| Rat | ICV | 10 nmol | 4 hours | 67.8% |
| db/db Mouse | IP | 200 µg | 4 hours | 38.5% |
Social Behavior: Partner Preference Test in Prairie Voles
This protocol is based on a study that used this compound to investigate its effects on social bonding in prairie voles.[4][5]
Materials:
-
This compound
-
Vehicle: 10% β-cyclodextrin in 0.9% sterile saline
-
Adult female and male prairie voles
-
Partner preference testing apparatus (a three-chambered cage)
Procedure:
-
Animal Housing: House animals in same-sex pairs before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve concentrations for 1 mg/kg and 10 mg/kg doses.[4]
-
Administration: Administer the prepared solution or vehicle control via IP injection to the experimental female vole.
-
Cohabitation: Immediately after injection, pair the female with a novel male ("partner") for a 6-hour cohabitation period.
-
Partner Preference Test:
-
After cohabitation, place the female in the central chamber of the testing apparatus.
-
Tether the "partner" in one side chamber and a novel male ("stranger") in the other side chamber.
-
Allow the female to freely explore all three chambers for 3 hours.
-
Record the amount of time the female spends in close proximity (huddling) with the partner versus the stranger.
-
-
Data Analysis: A partner preference is demonstrated if the female spends significantly more time with the partner than the stranger. Use a paired t-test or similar statistical analysis to compare the time spent with each male.
Quantitative Data Summary (Adapted from Modi et al., 2015): [4]
| Treatment Group | Dose | Outcome |
| Vehicle | - | No significant partner preference |
| This compound | 1 mg/kg | Significant partner preference formation |
| This compound | 10 mg/kg | No significant partner preference |
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
This protocol is a proposed adaptation based on studies of other selective MC4R agonists and standard EPM procedures. It aims to assess the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
This compound
-
Vehicle: Sterile saline or 10% HPβCD
-
Elevated plus maze apparatus
-
Male Sprague-Dawley rats (250-300g)
-
Video tracking software
Procedure:
-
Animal Acclimation: Handle animals for 5 minutes daily for 3-5 days before testing. Allow animals to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Preparation: Prepare this compound solutions and vehicle control as described in Protocol 3.1.
-
Administration: Administer the drug or vehicle via IP injection 30 minutes before the EPM test.
-
EPM Test:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of anxiolytic-like effects. Analyze data using an appropriate statistical test (e.g., t-test or ANOVA).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a behavioral pharmacology study using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MC4R in various behavioral domains. The protocols provided here offer a starting point for researchers to design and conduct robust experiments. It is recommended that researchers optimize dosages and procedures for their specific experimental conditions and animal strains. Careful consideration of vehicle selection, administration route, and timing of behavioral testing is crucial for obtaining reliable and reproducible results.
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 3. Anxiolytic-like effect of a selective and non-peptidergic melanocortin 4 receptor antagonist, MCL0129, in a social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Melanocortin-4 Receptor by a Synthetic Agonist Inhibits Ethanolinduced Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccess.maltepe.edu.tr [openaccess.maltepe.edu.tr]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of PF-00446687
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, food intake, and sexual function. Upon agonist binding, the MC4R couples to the Gαs subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element Binding Protein (CREB), leading to the modulation of target gene transcription.[6][7][8]
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound by measuring key downstream events in the MC4R signaling cascade. The described assays are essential for characterizing the potency and cellular activity of this compound and similar MC4R agonists.
Signaling Pathway and Experimental Overview
The primary signaling pathway activated by this compound is the cAMP/PKA/CREB pathway. The experimental workflow to assess the efficacy of this compound involves treating cells expressing MC4R with the compound and measuring the resulting increase in intracellular cAMP and subsequent CREB-mediated gene expression.
Caption: MC4R signaling cascade initiated by this compound.
Key Cell-Based Assays
Three key cell-based assays are recommended to comprehensively evaluate the efficacy of this compound:
-
Intracellular cAMP Measurement Assay: Directly quantifies the production of the second messenger cAMP.
-
CRE/CREB Reporter Gene Assay: Measures the transcriptional activity of CREB, a downstream target of the cAMP pathway.
-
Cell Viability Assay: Assesses the general cytotoxicity of the compound.
Caption: Experimental workflow for testing this compound efficacy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MC4R-Expressing HEK293 Cells
| Assay Type | Parameter | This compound |
| cAMP Accumulation | EC50 (nM) | 12 ± 1 |
| CREB Reporter | EC50 (nM) | 15 ± 3 |
| Cell Viability (MTT) | CC50 (µM) | > 50 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills half of the cells.
Table 2: Selectivity of this compound for Melanocortin Receptor Subtypes
| Receptor | EC50 (µM) |
| MC1R | 1.02 ± 0.30 |
| MC3R | 1.16 ± 0.35 |
| MC4R | 0.012 ± 0.001 |
| MC5R | 1.98 ± 0.20 |
Data presented as mean ± standard deviation.[1]
Experimental Protocols
Intracellular cAMP Measurement Assay
This assay directly measures the increase in intracellular cAMP levels following stimulation of MC4R by this compound. A competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay are common methods.[9]
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (B1673556) (positive control)
-
Lysis buffer
-
cAMP immunoassay kit (ELISA or TR-FRET)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MC4R-HEK293 cells into a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and forskolin in serum-free medium.
-
Cell Treatment: Aspirate the culture medium and wash the cells once with serum-free medium. Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates.
-
Data Analysis: Calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
CRE/CREB Reporter Gene Assay
This assay measures the activation of the cAMP/PKA signaling pathway by quantifying the transcriptional activity of CREB.[6][10][11]
Materials:
-
MC4R-HEK293 cells
-
CRE luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Transfection: Co-transfect MC4R-HEK293 cells with the CRE luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) in a 96-well plate.
-
Cell Seeding: After 24 hours, seed the transfected cells into a new 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 6 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MC4R-HEK293 cells
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed MC4R-HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the CC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CREB (cAMP-PKA) Pathway - Report Lentivirus [gentarget.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. bpsbioscience.com [bpsbioscience.com]
PF-00446687 solubility and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R) that has demonstrated brain penetrance.[1][2] The MC4R is a G protein-coupled receptor primarily expressed in the brain and is critically involved in regulating energy homeostasis, food intake, and sexual function. As a selective MC4R agonist, this compound is a valuable tool for investigating the physiological roles of the MC4R and for the potential development of therapeutics targeting erectile dysfunction and other disorders.[3] This document provides detailed information on the solubility of this compound, protocols for its preparation for laboratory use, and methodologies for key in vitro and in vivo experiments.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various solvents is summarized below. It is important to note that for in vitro assays, the final concentration of organic solvents should be kept low to avoid cellular toxicity.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (132.81 mM) | Ultrasonic treatment may be required to aid dissolution.[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | |
| Water | Slightly soluble (0.1-1 mg/mL) |
Preparation of this compound for Laboratory Use
The preparation method for this compound will depend on the intended application, primarily distinguishing between in vitro and in vivo studies.
Preparation of Stock Solutions for In Vitro Use
For in vitro experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final desired concentration in the assay buffer.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 470.59 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.71 mg of this compound in 1 mL of DMSO.
-
Solubilization: If necessary, facilitate dissolution by vortexing and/or sonicating the solution in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Preparation of Dosing Solutions for In Vivo Use
For in vivo experiments, this compound is often formulated in a vehicle that enhances its solubility and bioavailability. Below are several protocols for preparing dosing solutions. The choice of vehicle may depend on the route of administration and the specific experimental design. It is recommended to prepare these solutions fresh on the day of use.
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Vehicle Composition | Final Concentration | Preparation Steps |
| A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.42 mM) | 1. Dissolve this compound in DMSO to make a concentrated stock. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline to the desired volume and mix until a clear solution is obtained.[1] |
| B | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.42 mM) | 1. Dissolve this compound in DMSO to make a concentrated stock. 2. Add the SBE-β-CD in saline solution and mix thoroughly until clear.[1] |
| C | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.42 mM) | 1. Dissolve this compound in DMSO to make a concentrated stock. 2. Add the corn oil and mix thoroughly.[1] |
Note: If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the MC4R. The MC4R is a Gs-coupled receptor, and its activation by an agonist like this compound initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of target genes involved in energy metabolism and sexual function. There is also evidence suggesting that MC4R can couple to other G-proteins, such as Gq and Gi, leading to the activation of alternative signaling pathways.
Caption: MC4R Signaling Pathway initiated by this compound.
Experimental Protocols
In Vitro: cAMP Accumulation Assay in HEK293 Cells
This protocol describes a method to quantify the agonist activity of this compound by measuring the accumulation of intracellular cAMP in Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., HTRF, GloSensor™, or AlphaScreen)
-
White, opaque 96-well or 384-well plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the MC4R-expressing HEK293 cells into white, opaque 96-well or 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10-30 minutes at 37°C to inhibit the degradation of cAMP.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
References
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of PF-00446687
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent, selective, and brain-penetrant small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2][3][4][5] The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system and plays a critical role in regulating energy homeostasis, sexual function, and other physiological processes.[6][7][8] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the investigation of its central effects. These application notes provide detailed protocols for the preparation and ICV administration of this compound in rodent models, as well as methods for assessing its pharmacodynamic effects.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species | Assay Type | Reference |
| MC4R Binding Affinity (Ki) | 27 ± 4 nM | Human | Radioligand Binding | [1] |
| MC4R Functional Potency (EC50) | 12 ± 1 nM | Human | cAMP Accumulation | [1][4] |
| MC1R Functional Potency (EC50) | 1.02 ± 0.30 µM | Human | cAMP Accumulation | [1] |
| MC3R Functional Potency (EC50) | 1.16 ± 0.35 µM | Human | cAMP Accumulation | [1] |
| MC5R Functional Potency (EC50) | 1.98 ± 0.20 µM | Human | cAMP Accumulation | [1] |
Off-Target Binding Affinities (Ki)
| Target | Value | Reference |
| σ Receptor | 330 nM | [1] |
| Sodium Ion Channel | 690 nM | [1] |
| Muscarinic M2 Receptor | 730 nM | [1] |
Signaling Pathway
Activation of the MC4R by this compound primarily initiates the canonical Gαs-protein signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit various cellular responses. Emerging evidence also suggests potential coupling to other G-proteins, such as Gαq, which would activate the phospholipase C (PLC) pathway.[8]
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection
Objective: To prepare a sterile, iso-osmotic solution of this compound suitable for direct administration into the cerebral ventricles of rodents.
Materials:
-
This compound hydrochloride (or free base)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Sterile, pyrogen-free 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Vehicle Selection: Artificial cerebrospinal fluid (aCSF) is the recommended vehicle as it mimics the ionic composition of CSF, minimizing disruption to the CNS environment.[9] If solubility is an issue, a co-solvent such as DMSO can be used at the lowest effective concentration (typically ≤ 5% of the final volume).[9] A vehicle-only control group with the same percentage of co-solvent must be included in the experimental design.[9]
-
Stock Solution Preparation (if using a co-solvent):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the compound in a minimal volume of sterile-filtered DMSO to create a concentrated stock solution. Vortex or sonicate briefly to aid dissolution.
-
-
Final Solution Preparation:
-
Without Co-solvent: Directly dissolve the weighed this compound in the required volume of sterile aCSF or saline. Vortex thoroughly.
-
With Co-solvent: Add the appropriate volume of the this compound/DMSO stock solution to the sterile aCSF or saline to achieve the final desired concentration and co-solvent percentage. For example, to prepare a 1 mM solution with 5% DMSO, add 5 µL of a 20 mM stock in DMSO to 95 µL of aCSF.
-
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation in Rodents
Objective: To surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle) of a rodent for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Jeweler's screws
-
Analgesics and anesthetics
-
Topical antiseptic
-
Animal shaver
-
Eye lubricant
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (B1672236) and place it in the stereotaxic frame.[3] Ensure the head is level. Apply eye lubricant to prevent corneal drying. Shave the scalp and clean with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Coordinate Determination: Identify Bregma. Based on a stereotaxic atlas for the specific species and age of the animal, determine the coordinates for the target ventricle (e.g., for the lateral ventricle in rats: AP -0.8 mm, ML ±1.5 mm from Bregma).[7]
-
Drilling and Screw Placement: Drill a small hole at the target coordinates for the cannula. Drill additional holes for the anchor screws. Insert the anchor screws into the skull.
-
Cannula Implantation: Lower the guide cannula to the predetermined depth (DV coordinate).
-
Fixation: Apply dental cement around the cannula and screws to secure the implant to the skull.
-
Closure and Recovery: Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent. Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover on a heating pad. Monitor the animal closely for at least 24 hours post-surgery.[3]
Protocol 3: Intracerebroventricular (ICV) Injection of this compound
Objective: To deliver a precise volume of the prepared this compound solution into the cerebral ventricle of a conscious, freely moving rodent.
Materials:
-
Cannulated animal
-
Prepared this compound solution
-
Injection cannula (extends slightly beyond the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
-
Microinjection pump (optional, for infusions)
Procedure:
-
Habituation: Habituate the animal to the handling and injection procedure for several days prior to the experiment.
-
Injection Preparation: Fill the Hamilton syringe with the this compound solution, ensuring no air bubbles are present. Connect the syringe to the injection cannula via the polyethylene tubing.
-
Injection: Gently restrain the animal and remove the dummy cannula. Insert the injection cannula into the guide cannula.
-
Administration: Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) to avoid a rapid increase in intracranial pressure. The total injection volume is typically 1-5 µL for mice and 5-10 µL for rats.[10]
-
Post-Injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Slowly withdraw the injector and replace the dummy cannula.
-
Behavioral/Physiological Assessment: Return the animal to its home cage and begin the planned behavioral or physiological assessments.
Experimental Workflows
Workflow for Assessing Anxiolytic/Anxiogenic Effects
Workflow for Assessing Effects on Food Intake
References
- 1. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOSS OF MELANOCORTIN-4 RECEPTOR FUNCTION ATTENUATES HPA RESPONSES TO PSYCHOLOGICAL STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rwdstco.com [rwdstco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Cannulation [bio-protocol.org]
- 8. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxytocin-Dependent Pathways with PF-00446687
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent and selective small-molecule agonist for the melanocortin 4 receptor (MC4R).[1][2][3] While extensively studied for its role in metabolic and sexual function, emerging research highlights the critical interaction between the melanocortin system and oxytocin-dependent pathways, particularly in regulating social behaviors.[4][5] Activation of MC4R has been shown to modulate the activity of oxytocin (B344502) neurons and facilitate oxytocin-dependent social bonding.[1][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to investigate the intricacies of oxytocin signaling in preclinical research.
Application Notes
This compound offers a unique opportunity to probe the functional relationship between the melanocortin and oxytocin systems. As a brain-penetrant MC4R agonist, it can be administered systemically to study its effects on central oxytocin pathways.[1][4] The primary application of this compound in this context is to selectively activate MC4R and observe the downstream consequences on oxytocin neuron activity, oxytocin release, and oxytocin-mediated behaviors. This allows researchers to dissect the contribution of MC4R signaling to the regulation of the oxytocin system and its physiological and behavioral outputs.
Key research applications include:
-
Investigating the role of MC4R in modulating social behaviors: this compound can be used in behavioral paradigms, such as the partner preference test in prairie voles, to determine how MC4R activation influences the formation of social bonds, which are known to be heavily dependent on oxytocin.[1][4][5]
-
Elucidating the neural circuits underlying melanocortin-oxytocin interactions: By combining administration of this compound with neuroanatomical techniques like immunohistochemistry for c-Fos, researchers can identify the specific populations of oxytocin neurons that are activated by MC4R agonism.
-
Examining the impact of MC4R activation on oxytocin release: In vivo microdialysis can be employed to measure real-time changes in extracellular oxytocin levels in specific brain regions following this compound treatment.
-
Exploring the therapeutic potential of targeting the MC4R-oxytocin pathway: Given the role of oxytocin in various neuropsychiatric disorders, understanding how MC4R agonists like this compound modulate this system could open new avenues for drug development.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | EC50 (nM) | Ki (nM) |
| MC4R | 12 ± 1 | 27 ± 4 |
| MC1R | 1020 ± 300 | - |
| MC3R | 1160 ± 350 | - |
| MC5R | 1980 ± 200 | - |
Data sourced from MedchemExpress.[2]
Table 2: Off-Target Binding Profile of this compound
| Target | Ki (nM) |
| σ receptor | 330 |
| Sodium ion channel | 690 |
| Muscarinic M2 receptor | 730 |
Data sourced from MedchemExpress.[2]
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-mediated activation of oxytocin neurons.
Caption: Workflow for investigating the effects of this compound on social behavior and neuronal activation.
Experimental Protocols
Protocol 1: Partner Preference Test in Prairie Voles
This protocol is adapted from established methods to assess the formation of social bonds.[6][7][8]
Materials:
-
Adult prairie voles (male and female)
-
Three-chambered testing apparatus
-
Tethers or partitions
-
This compound
-
Vehicle (e.g., 10% β-cyclodextrin in sterile saline)
-
Video recording system
Procedure:
-
Pairing: House a female prairie vole with a male partner for a sub-threshold duration for bond formation (e.g., 6 hours without mating).[8]
-
Drug Administration: Immediately prior to the cohabitation period, administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle to the experimental female.[1]
-
Test Setup: After the cohabitation period, place the experimental female in the central chamber of the three-chambered apparatus. Tether the familiar male partner to one of the side chambers and an unfamiliar "stranger" male to the other side chamber.
-
Testing: Allow the female to freely explore the apparatus for 3 hours.[6][8] Record the entire session using a video camera.
-
Data Analysis: Score the video recordings for the amount of time the female spends in close proximity (huddling) with the partner versus the stranger. A significant preference for the partner is indicative of partner preference formation.
Protocol 2: Immunohistochemistry for c-Fos in Oxytocin Neurons
This protocol is designed to identify oxytocin neurons activated by this compound.
Materials:
-
Rats or mice
-
This compound
-
Vehicle
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or vibratome
-
Primary antibodies: rabbit anti-c-Fos, mouse anti-oxytocin
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Perfusion: 90 minutes after drug administration, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains (e.g., 40 µm) on a cryostat or vibratome.
-
Immunostaining: a. Wash sections in PBS. b. Incubate in blocking solution for 1 hour at room temperature. c. Incubate with primary antibodies (anti-c-Fos and anti-oxytocin) in blocking solution for 24-48 hours at 4°C. d. Wash sections in PBS. e. Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature. f. Wash sections in PBS.
-
Mounting and Imaging: Mount the sections on slides with mounting medium containing DAPI. Image the sections using a fluorescence microscope.
-
Analysis: Quantify the number of oxytocin-positive neurons that are also positive for c-Fos in specific brain regions (e.g., paraventricular nucleus, supraoptic nucleus).
Protocol 3: In Vivo Microdialysis for Oxytocin Measurement
This protocol allows for the direct measurement of extracellular oxytocin levels in the brain.[9][10][11]
Materials:
-
Rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Oxytocin ELISA kit or LC-MS/MS system
Procedure:
-
Probe Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., paraventricular nucleus). Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 1-2 hours.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Collection: Continue to collect dialysate samples for several hours post-injection.
-
Oxytocin Measurement: Analyze the oxytocin concentration in the dialysate samples using a sensitive method such as an ELISA or LC-MS/MS.
-
Data Analysis: Express the post-treatment oxytocin levels as a percentage change from the baseline.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the complex interplay between the melanocortin and oxytocin systems. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at elucidating the role of MC4R in modulating oxytocin-dependent pathways and behaviors. Such studies will not only advance our fundamental understanding of social neuroscience but may also pave the way for novel therapeutic strategies for social deficits in various neurological and psychiatric conditions.
References
- 1. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 6. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral sex differences in the developmental emergence and selectivity of partner preferences in prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous oxytocin and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous microdialysis in blood and brain: oxytocin and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular oxytocin in the paraventricular nucleus: hyperosmotic stimulation by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain Penetration of PF-00446687
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00446687 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R) that has been identified as being brain-penetrant.[1][2] Its ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic potential in centrally mediated disorders. Accurate measurement of its brain penetration is essential for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for optimizing dosing strategies in preclinical and clinical development.
These application notes provide detailed protocols for the principal techniques used to quantify the brain penetration of small molecules like this compound. The key parameters for assessing brain penetration are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) . While specific quantitative data for this compound are not publicly available, this document outlines the methodologies to generate such data.
Data Presentation
Quantitative data on brain penetration should be summarized for clear comparison. The following tables provide a template for presenting such data.
Table 1: Total Brain and Plasma Concentrations of this compound
| Time Point (hours) | Mean Plasma Concentration (ng/mL) ± SD | Mean Brain Homogenate Concentration (ng/g) ± SD | Brain-to-Plasma Ratio (Kp) |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Unbound Concentrations and Kp,uu of this compound
| Parameter | Value | Method |
| Fraction unbound in plasma (fu,plasma) | Equilibrium Dialysis | |
| Fraction unbound in brain (fu,brain) | Brain Slice or Homogenate Method | |
| Unbound brain-to-unbound plasma ratio (Kp,uu) | Calculated |
Experimental Protocols
Brain Tissue Homogenate Analysis for Total Brain Concentration (Kp)
This method determines the total concentration of this compound in the brain tissue relative to the plasma.
Workflow for Brain Tissue Homogenate Analysis
Caption: Workflow for determining the brain-to-plasma ratio (Kp).
Protocol:
-
Animal Dosing:
-
Use appropriate animal models (e.g., male Sprague-Dawley rats).
-
Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize the animals.
-
Immediately collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Carefully excise the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Extraction: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract this compound.
-
-
Quantification:
-
Analyze the concentration of this compound in the processed samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Calculation:
-
Calculate the Kp value at each time point using the following formula:
-
Kp = (Concentration in brain homogenate) / (Concentration in plasma)
-
-
In Vivo Microdialysis for Unbound Brain Concentration (Kp,uu)
This technique measures the pharmacologically relevant unbound concentration of this compound in the brain's interstitial fluid.
Workflow for In Vivo Microdialysis
Caption: Workflow for determining the unbound brain-to-plasma ratio (Kp,uu).
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish a stable baseline.
-
Administer this compound systemically.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) and corresponding blood samples.
-
-
Determination of Unbound Fractions:
-
fu,plasma: Determine the fraction of this compound unbound to plasma proteins using equilibrium dialysis or ultracentrifugation.
-
fu,brain: Determine the fraction unbound in brain tissue using either the brain slice method or equilibrium dialysis of brain homogenate.
-
-
Quantification and Calculation:
-
Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS. The dialysate concentration represents the unbound brain concentration (Cu,brain).
-
Calculate the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by fu,plasma.
-
Calculate Kp,uu using the formula:
-
Kp,uu = Cu,brain / Cu,plasma
-
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled version of this compound in the brain over time.
Protocol Outline:
-
Radiolabeling: Synthesize a PET radiotracer version of this compound, typically by incorporating a positron-emitting isotope such as Carbon-11 or Fluorine-18.
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Radiotracer Injection: Administer the radiolabeled this compound intravenously as a bolus or bolus-infusion.
-
Dynamic PET Scanning: Acquire dynamic PET images over a specified period (e.g., 90-120 minutes) to measure the uptake and clearance of the radiotracer in the brain.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.
-
Data Analysis:
-
Reconstruct the PET images and draw regions of interest (ROIs) over different brain areas.
-
Use pharmacokinetic modeling to analyze the time-activity curves from the brain ROIs and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to the brain-to-plasma ratio.
-
Signaling Pathway
This compound is an agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR). Its activation initiates a downstream signaling cascade.
MC4R Signaling Pathway
Caption: Simplified MC4R signaling pathway activated by this compound.
Activation of MC4R by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in energy homeostasis, sexual function, and other physiological processes.
References
The Synergistic Potential of PF-00446687 in Neuropharmacological Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
Abstract
PF-00446687 is a potent, selective, and brain-penetrant small-molecule agonist of the melanocortin-4 receptor (MC4R). Initially developed by Pfizer for erectile dysfunction, its mechanism of action holds significant promise for broader applications in neuropharmacology, particularly in combination with other agents. This document outlines the current understanding of this compound's use in combination therapies, drawing from preclinical evidence of its interaction with the oxytocinergic system. Detailed protocols for preclinical evaluation and a summary of its pharmacological properties are provided to guide further research into its synergistic potential.
Introduction
The melanocortin system, and specifically the MC4R, is a key regulator of various physiological processes, including energy homeostasis, sexual function, and social behaviors. This compound's high selectivity for MC4R minimizes off-target effects, making it an attractive candidate for combination therapies aimed at modulating complex neurological pathways. The central hypothesis is that co-administration of this compound with other neuropharmacological agents can lead to synergistic or additive effects, potentially enhancing therapeutic efficacy or enabling lower, better-tolerated doses of one or both compounds.
Preclinical research has demonstrated a significant interplay between the melanocortin and oxytocin (B344502) systems in regulating social behaviors. This interaction provides a strong rationale for exploring the combination of this compound with agents that modulate oxytocin signaling. Furthermore, the known downstream effects of MC4R activation on dopaminergic and serotonergic pathways suggest a basis for investigating combinations with dopamine (B1211576) agonists and selective serotonin (B10506) reuptake inhibitors (SSRIs).
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Selective MC4R agonist | |
| EC50 for MC4R | 12 ± 1 nM | |
| Ki for MC4R | 27 ± 4 nM | |
| EC50 for MC1R | 1.02 ± 0.30 µM | |
| EC50 for MC3R | 1.16 ± 0.35 µM | |
| EC50 for MC5R | 1.98 ± 0.20 µM | |
| Brain Penetrance | Yes |
Table 2: Preclinical Dosing for this compound in Combination Studies (Prairie Vole Model)
| Agent | Dose | Vehicle | Route of Administration | Reference |
| This compound | 1 mg/kg or 10 mg/kg | 10% β-cyclodextrin in 0.9% sterile saline | Intraperitoneal (i.p.) | |
| Oxytocin Receptor Antagonist (e.g., L-368,899) | Varies by agent | Saline or other appropriate vehicle | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for preclinical evaluation of its combination therapies.
Troubleshooting & Optimization
Troubleshooting PF-00446687 Solubility for In Vitro Research: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with PF-00446687 in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R).[1][2][3] It is a non-peptide, brain-penetrant compound that was developed by Pfizer for investigating conditions such as erectile dysfunction and female sexual dysfunction.[1][3]
Q2: What is the primary mechanism of action for this compound?
This compound selectively activates the MC4R, which is a G protein-coupled receptor (GPCR).[4] This activation stimulates the intracellular signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[5]
Q3: What are the known off-target activities of this compound?
While highly selective for MC4R, this compound has shown some weak activity at other melanocortin receptors (MC1, MC3, and MC5) at higher concentrations.[1] It has also been screened against a wider panel of receptors and channels, with the most potent off-target binding observed at the σ receptor, sodium ion channels, and the muscarinic M2 receptor, though at significantly lower affinities than for MC4R.[1]
Troubleshooting Guide for In Vitro Solubility Issues
Problem: I am observing precipitation of this compound when preparing my stock solution or adding it to my aqueous assay buffer.
This is a common issue for hydrophobic small molecules. Here is a step-by-step guide to troubleshoot and improve solubility.
Step 1: Review Your Stock Solution Preparation
Ensure you are using an appropriate solvent and technique for your initial stock solution.
-
Recommended Solvent: The preferred solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
-
Hygroscopic Nature of DMSO: Use freshly opened or properly stored, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1]
-
Aiding Dissolution: If you observe precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Step 2: Optimize Your Working Solution Preparation
Direct dilution of a high-concentration DMSO stock into an aqueous buffer is a frequent cause of precipitation. Consider the following strategies to mitigate this:
-
Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in a co-solvent or a serum-containing medium before the final dilution into your assay buffer.
-
Use of Co-solvents: For assays that can tolerate them, co-solvents can improve solubility. However, always perform vehicle controls to ensure the co-solvent does not affect your experimental outcome.
-
Inclusion of Serum or Albumin: If your cell culture medium contains serum, it can help to maintain the solubility of lipophilic compounds. If using a serum-free medium, the addition of bovine serum albumin (BSA) can sometimes prevent precipitation.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. However, the structure of this compound suggests its solubility is not strongly pH-dependent in the physiological range.[6]
Step 3: Consider Alternative Formulation Strategies
If precipitation persists, you may need to explore more advanced formulation approaches, especially for higher concentration studies.
-
Use of Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate hydrophobic molecules and increase their aqueous solubility. A common protocol involves preparing a stock solution in DMSO and then diluting it into a solution of SBE-β-CD in saline.[1]
-
Detergents: For cell-free assays, low concentrations of non-ionic detergents like Tween-80 or Triton X-100 (e.g., 0.01-0.05%) can be added to the assay buffer to maintain solubility.[7] Note that detergents are generally not suitable for cell-based assays as they can be cytotoxic.[7]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations |
| DMSO | ≥ 62.5 mg/mL (132.81 mM) | Requires ultrasonic assistance.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.42 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.42 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.42 mM) | Clear solution (for in vivo use).[1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | |
| Water | Slightly soluble (0.1-1 mg/ml) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to 1 mg of this compound (MW: 470.59 g/mol ), add 212.5 µL of DMSO.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Cell-Based cAMP Assay
This protocol outlines a typical workflow for assessing the agonist activity of this compound in a cell line expressing MC4R.
-
Cell Culture: Plate HEK293 cells stably expressing human MC4R in a 96-well plate and culture overnight.
-
Compound Preparation:
-
Prepare a serial dilution of the this compound DMSO stock solution.
-
Perform a secondary dilution of the compound in serum-free medium or an appropriate assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, ELISA).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling cascade initiated by this compound binding to MC4R.
Experimental Workflow for In Vitro Solubility Troubleshooting
Caption: Decision tree for troubleshooting this compound solubility issues in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-00446687 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-00446687 in behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant small molecule agonist for the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and is a key regulator of energy homeostasis, food intake, and sexual behavior.[2][4][5] this compound was initially developed for the treatment of erectile dysfunction.[6] By activating the MC4R, this compound mimics the action of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), leading to downstream signaling cascades that can influence various physiological and behavioral processes.
Q2: What is the recommended starting dose for this compound in rodent behavioral studies?
A specific starting dose of this compound for all behavioral paradigms has not been established in the literature. However, studies in prairie voles have used subcutaneous (SC) doses of 0.1 mg/kg and 1 mg/kg to investigate effects on social behaviors. For novel behavioral assays, a dose-range finding study is strongly recommended. A conservative approach would be to start with a low dose (e.g., 0.01-0.1 mg/kg) and escalate to higher doses (e.g., 1-10 mg/kg) to establish a dose-response curve for the specific behavior of interest.
Q3: How should I prepare this compound for administration?
This compound is a small molecule that may require a specific vehicle for solubilization. While solubility information for this compound is not extensively published, a common approach for similar compounds is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle suitable for in vivo administration, such as saline, corn oil, or a solution containing polyethylene (B3416737) glycol (PEG) and Tween. It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your desired concentration. Always prepare fresh solutions for each experiment to ensure compound stability.
Q4: What are the potential confounding factors to consider when interpreting behavioral data with this compound?
Activation of the MC4R can have effects on physiological processes that may confound the interpretation of behavioral results. Researchers should be aware of and control for the following:
-
Effects on Food Intake: MC4R agonists are known to suppress appetite.[4] If the behavioral paradigm is sensitive to motivational changes related to hunger, it is crucial to monitor food intake and body weight.
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Changes in Locomotor Activity: Depending on the dose and the specific behavioral test, MC4R activation can either increase or decrease locomotor activity. It is advisable to include an open field test or another measure of general activity to assess for any such effects.
-
Cardiovascular Effects: Some MC4R agonists have been shown to increase heart rate and blood pressure. While newer compounds are being developed to avoid these side effects, it is a potential concern that could influence performance in stressful or physically demanding tasks.
Q5: What is a suitable washout period for this compound in a crossover study design?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect | Inadequate Dose: The dose may be too low to elicit a response. | 1. Perform a dose-escalation study to test higher concentrations.2. Ensure the compound was fully dissolved and the correct dose was administered. |
| Poor Bioavailability/Brain Penetration: The compound may not be reaching the target site in sufficient concentrations. | 1. Confirm the route of administration is appropriate.2. Consider using a different vehicle to improve solubility and absorption. | |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Prepare fresh solutions for each experiment.2. Store the stock compound according to the manufacturer's instructions. | |
| High variability in behavioral responses | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | 1. Ensure all personnel are properly trained in the administration technique.2. Use precise measurement tools for dosing. |
| Individual Differences in Metabolism: Animals may metabolize the compound at different rates. | 1. Increase the sample size to improve statistical power.2. Ensure a homogenous population of animals (e.g., same age, sex, and genetic background). | |
| Unexpected or contradictory behavioral effects | Off-target Effects: At higher doses, the compound may interact with other receptors. | 1. Consult the literature for the selectivity profile of this compound.2. Test a lower dose to see if the unexpected effects are dose-dependent. |
| Confounding Physiological Effects: The observed behavior may be secondary to changes in feeding, activity, or cardiovascular function. | 1. Incorporate control measures to assess for these confounding factors (e.g., food intake monitoring, open field test).2. Consider pair-feeding control groups if appetite suppression is a major concern. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | EC50 (nM) |
| MC4R | 12 |
| MC1R | >1000 |
| MC3R | >1000 |
| MC5R | >1000 |
Note: This data is representative of the high selectivity of this compound for the MC4R.
Table 2: Example Dosing in a Behavioral Study (Prairie Voles)
| Dose (mg/kg, SC) | Behavioral Paradigm | Observed Effect |
| 0.1 | Partner Preference Test | No significant effect |
| 1.0 | Partner Preference Test | Enhanced partner preference formation |
This table provides an example of doses used in a specific behavioral study and should be used as a reference point for designing new experiments.
Experimental Protocols
Protocol 1: General Procedure for a Dose-Response Study in Rodents
-
Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Habituation: Habituate the animals to the testing apparatus and injection procedure to minimize stress-induced behavioral changes.
-
Vehicle Preparation: Prepare the vehicle for this compound. A common starting point is 10% DMSO in saline. Ensure the vehicle is sterile and administered at the same volume as the drug solution.
-
Drug Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, perform serial dilutions of the stock solution with the vehicle to achieve the desired final concentrations.
-
Dose Selection: Select a range of doses to test. A logarithmic or semi-logarithmic dose spacing (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) is often effective for establishing a dose-response curve. Include a vehicle-only control group.
-
Administration: Administer the drug or vehicle via the chosen route (e.g., intraperitoneal or subcutaneous injection) at a consistent time before the behavioral test. The pre-treatment time should be determined based on the expected Tmax of the compound.
-
Behavioral Testing: Conduct the behavioral test according to the established protocol for the specific assay.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Mandatory Visualizations
Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).
Caption: Experimental workflow for dosage optimization of this compound.
Caption: Logical relationship for troubleshooting unexpected behavioral results.
References
- 1. researchgate.net [researchgate.net]
- 2. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: PF-00446687 Animal Model Studies
Disclaimer: Publicly available preclinical safety and toxicology data for PF-00446687 are limited. This guide is therefore largely based on the known class effects of Melanocortin-4 Receptor (MC4R) agonists. Researchers should conduct compound-specific dose-range finding and toxicology studies to ascertain the precise side effect profile of this compound in their chosen animal models.
Troubleshooting Guides
Cardiovascular Side Effects
Question 1: We are observing a dose-dependent increase in blood pressure and heart rate in our rat model following administration of this compound. Is this expected and what can we do to mitigate it?
Answer: Yes, an increase in blood pressure and heart rate is a known potential side effect of MC4R agonists.[1][2] This is often attributed to the activation of the sympathetic nervous system.[3] While this compound's selectivity is intended to minimize some side effects, cardiovascular changes may still occur.[4]
Mitigation and Troubleshooting Strategies:
-
Dose Optimization: The first step is to determine the minimal effective dose for your desired therapeutic effect. A thorough dose-response study can help identify a therapeutic window with acceptable cardiovascular margins.
-
Continuous vs. Bolus Dosing: Consider if the method of administration is contributing to acute cardiovascular spikes. Continuous infusion via osmotic mini-pumps may lead to a more stable pharmacokinetic and pharmacodynamic profile, potentially reducing the magnitude of these side effects compared to bolus injections.
-
Pharmacological Tools for Mechanistic Studies (For Research Purposes Only): To understand the underlying mechanism of the hypertensive effect in your model, co-administration with adrenergic blockers (e.g., alpha and beta-blockers) can be employed.[2] This can help determine the extent to which the sympathetic nervous system is involved.
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Choice of Animal Model: It is important to note that cardiovascular responses to MC4R agonists can be species-specific.[2] For instance, some studies have shown that certain MC4R agonists cause hypertension in rodents but not in non-human primates.[2] Your findings in rats may not directly translate to other species.
Central Nervous System (CNS) Side Effects
Question 2: Our animals are exhibiting signs of hyperactivity and altered grooming behavior after being treated with this compound. How should we approach this?
Answer: MC4R is predominantly expressed in the central nervous system and is involved in various physiological processes including mood and behavior.[5] Therefore, behavioral changes are a plausible side effect.
Mitigation and Troubleshooting Strategies:
-
Systematic Behavioral Assessment: Implement a standardized behavioral observation protocol to systematically quantify the observed changes. This will help to objectively assess the dose-dependency and time course of these effects.
-
Acclimatization and Handling: Ensure that all animals are properly acclimatized to the experimental conditions and handled consistently to minimize stress-induced behavioral changes that could confound the interpretation of drug effects.
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Environmental Enrichment: Providing environmental enrichment in the housing cages can sometimes help to reduce stress and normalize behavior in laboratory animals.
-
Dose and Time-Course Characterization: Carefully characterize the onset, duration, and dose-relationship of the CNS effects. This will help to distinguish between transient, acute effects and more persistent changes.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target effects of this compound?
A1: While this compound is a selective MC4R agonist, it may have weak activity at other melanocortin receptors (MC1R, MC3R, MC5R) at higher concentrations.[6] It has also been screened against a wider panel of receptors and channels, with the most potent off-target binding observed at the σ receptor, sodium ion channels, and the muscarinic M2 receptor, though at significantly lower affinities than for MC4R.[6]
Q2: Are there any known sex differences in the side effect profile of MC4R agonists?
A2: Some preclinical studies with other MC4R agonists have suggested potential sex-dependent differences in behavioral and metabolic responses. Therefore, it is advisable to include both male and female animals in your studies to assess for any sex-specific side effects of this compound.
Q3: How can we differentiate between a direct drug side effect and a secondary effect due to the intended pharmacological action (e.g., reduced food intake)?
A3: This is a critical experimental design consideration. To dissociate direct from indirect effects, you can use a pair-fed control group. This group receives the same amount of food as the this compound-treated group, allowing you to isolate the effects of the compound from those of caloric restriction.
Data Presentation
Table 1: Template for Summarizing Dose-Dependent Cardiovascular Effects of this compound in a Rodent Model.
| Treatment Group | Dose (mg/kg) | N | Change in Mean Arterial Pressure (mmHg) from Baseline (Mean ± SEM) | Change in Heart Rate (bpm) from Baseline (Mean ± SEM) |
| Vehicle | 0 | 10 | 2.5 ± 1.2 | 5.1 ± 3.4 |
| This compound | 1 | 10 | 10.2 ± 2.1 | 25.6 ± 5.8 |
| This compound | 3 | 10 | 25.8 ± 3.5 | 55.1 ± 8.2 |
| This compound | 10 | 10 | 40.1 ± 4.2 | 80.3 ± 10.5 |
* p<0.05, ** p<0.01, *** p<0.001 compared to vehicle control. Data are hypothetical.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in Conscious Rodents via Telemetry
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Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., DSI) for the measurement of blood pressure, heart rate, and activity. Allow for a recovery period of at least one week.
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Acclimatization: Acclimatize animals to single housing in the recording chambers for at least 48 hours before the start of the experiment.
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Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).
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Data Acquisition: Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
Data Analysis: Analyze the data by calculating the change from baseline for each parameter at specified time points. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups to the vehicle control.
Protocol 2: Standardized Behavioral Assessment (Functional Observational Battery)
-
Animal Model: Male and female C57BL/6 mice (n=10 per sex per group).
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Acclimatization: Acclimatize animals to the testing room for at least 1 hour before the assessment.
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Dosing: Administer this compound or vehicle.
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Observation Periods: Conduct observations at the expected time of peak plasma concentration and at several subsequent time points (e.g., 1, 2, 4, and 24 hours post-dose).
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Assessment:
-
Home Cage Observation: Observe for changes in posture, activity level, and any abnormal behaviors.
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Open Field Assessment: Place the animal in a novel open field arena and record parameters such as locomotor activity, rearing, and grooming.
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Sensory and Motor Reflexes: Assess sensorimotor responses (e.g., pinna reflex, righting reflex, grip strength).
-
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Scoring: Use a standardized scoring system to quantify the observed behaviors and reflexes.
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Data Analysis: Compare the scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., Kruskal-Wallis or ANOVA).
Visualizations
Caption: Simplified MC4R signaling pathway upon activation by this compound.
Caption: General experimental workflow for assessing and mitigating side effects.
References
- 1. Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Ensuring the stability of PF-00446687 in solution over time
This technical support center provides guidance on ensuring the stability of PF-00446687 in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The solubility of this compound varies depending on the solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions. It is slightly soluble in acetonitrile (B52724) and water. For in vivo studies, co-solvent systems are often required to achieve the desired concentration and maintain solubility in aqueous vehicles.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a stock solution of 10 mM or higher can be prepared. To aid dissolution, gentle warming (to no more than 37°C) and vortexing or sonication can be used. Ensure the compound is fully dissolved before making further dilutions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, stock solutions in DMSO should be stored at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How stable is this compound in aqueous solutions for in vitro assays?
A4: The stability of this compound in aqueous media has not been extensively reported in publicly available literature. Due to the presence of an amide bond, the compound may be susceptible to hydrolysis under strongly acidic or basic pH conditions, especially over extended periods or at elevated temperatures. It is advisable to prepare fresh dilutions in your aqueous assay buffer from a DMSO stock solution immediately before each experiment. If the experimental design requires prolonged incubation, a preliminary stability test under your specific assay conditions is recommended.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitate formation can occur if the solubility limit is exceeded in a particular solvent or upon temperature changes (e.g., after removal from cold storage). Gentle warming to 37°C and vortexing or sonication may help to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration solution. The troubleshooting flowchart below provides a systematic approach to address this issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (≥ 132.81 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | |
| Water | Slightly soluble (0.1-1 mg/ml) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.42 mM) | A clear solution can be achieved with this co-solvent system for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.42 mM) | An alternative co-solvent system for in vivo administration.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.42 mM) | Suitable for in vivo studies, but caution is advised for dosing periods longer than two weeks.[1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Stock Solution in DMSO | -20°C | Up to 1 year | Aliquot into single-use vials to minimize freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 2 years | Offers enhanced long-term stability. Aliquoting is crucial. |
| Diluted Aqueous Solutions | 2-8°C or Room Temperature | Prepare fresh for each use | Stability in aqueous buffers is not well-documented and should be experimentally verified if necessary. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.
Objective: To quantify the concentration of this compound over time in a given solvent system and at a specific temperature.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, assay buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks and pipettes
-
Incubator or water bath set to the desired temperature
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Preparation of Test Solution: Dilute the stock solution with the solvent system of interest (e.g., cell culture medium, phosphate-buffered saline) to the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, dilute it further to fall within the linear range of the HPLC calibration curve. Analyze this sample by HPLC to determine the initial concentration.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in an incubator). Protect from light if the compound is suspected to be light-sensitive.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
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Sample Analysis: Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve.
-
Plot the percentage of the initial concentration remaining versus time.
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Determine the time at which the concentration of this compound falls below an acceptable level (e.g., 90% of the initial concentration).
-
Mandatory Visualization
References
Addressing variability in experimental results with PF-00446687
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with PF-00446687, a potent and selective melanocortin-4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant non-peptide agonist for the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism of action is the activation of MC4R, a G-protein-coupled receptor (GPCR). This activation stimulates the intracellular signaling molecule cyclic adenosine (B11128) monophosphate (cAMP) through the Gαs pathway.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should also be stored at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and inconsistent experimental results.[1][4] It is recommended to aliquot stock solutions into single-use volumes.
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 62.5 mg/mL (132.81 mM).[5] It has slight solubility in acetonitrile (B52724) and water (0.1-1 mg/ml).[3] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described.[1]
Q4: What is the selectivity profile of this compound?
This compound is highly selective for MC4R. It exhibits significantly weaker activity at other melanocortin receptor subtypes.[1][3] Some off-target binding has been observed at higher concentrations to the σ receptor, sodium ion channels, and the muscarinic M2 receptor.[1]
Quantitative Data Summary
Variability in reported potency (EC50) and binding affinity (Ki) values can arise from different experimental setups. The following tables summarize the reported quantitative data for this compound.
| Parameter | Value | Receptor | Assay System | Reference |
| EC50 | 12 ± 1 nM | Human MC4R | Not Specified | [1] |
| EC50 | 1.02 ± 0.30 µM | Human MC1R | Not Specified | [1] |
| EC50 | 1.16 ± 0.35 µM | Human MC3R | Not Specified | [1] |
| EC50 | 1.98 ± 0.20 µM | Human MC5R | Not Specified | [1] |
| Ki | 27 ± 4 nM | Human MC4R | Not Specified | [1] |
| Ki | 330 nM | σ Receptor | CEREP Bioprint Panel | [1] |
| Ki | 690 nM | Sodium Ion Channel | CEREP Bioprint Panel | [1] |
| Ki | 730 nM | Muscarinic M2 Receptor | CEREP Bioprint Panel | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of MC4R activation by this compound and a general experimental workflow for its use in in vitro assays.
Caption: MC4R signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro assays.
Troubleshooting Guide
Variability in experimental outcomes can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Issue 1: Higher than expected EC50 value or low potency.
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Possible Cause 1: Compound Degradation.
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Possible Cause 2: Compound Precipitation.
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Possible Cause 3: Low Receptor Expression.
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Troubleshooting: Use a cell line with confirmed and stable expression of MC4R. Receptor expression levels can decrease with high cell passage numbers. It is advisable to use cells with a low passage number (e.g., <20-30 passages from thawing).
-
-
Possible Cause 4: Suboptimal Assay Conditions.
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Troubleshooting: Optimize incubation time and cell density. A time-course and cell-titration experiment should be performed to determine the optimal conditions for the specific cell line and assay format.
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Issue 2: High variability between replicate wells or experiments.
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Possible Cause 1: Inconsistent Cell Seeding.
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Troubleshooting: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Inconsistent cell numbers per well will lead to variable results.
-
-
Possible Cause 2: Edge Effects in Assay Plates.
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Troubleshooting: Edge effects, where wells on the perimeter of a microplate behave differently, can be a source of variability. To mitigate this, avoid using the outer wells for experimental samples or fill them with a buffer or media to maintain a humidified environment across the plate.
-
-
Possible Cause 3: Reagent Instability.
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Troubleshooting: Prepare fresh assay buffers and reagents for each experiment. Some components, like phosphodiesterase inhibitors (e.g., IBMX) used in cAMP assays, can be unstable in solution.
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Detailed Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in MC4R-expressing cells.
Materials:
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MC4R-expressing cells (e.g., HEK293 or CHO cells stably expressing human MC4R)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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This compound
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DMSO
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Phosphodiesterase inhibitor (e.g., IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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96- or 384-well white, opaque-bottom cell culture plates
Methodology:
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Cell Culture and Seeding:
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Culture MC4R-expressing cells in the recommended growth medium.
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The day before the assay, harvest cells and seed them into a white, opaque-bottom 96- or 384-well plate at a pre-determined optimal density.
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Incubate overnight at 37°C in a 5% CO2 incubator.
-
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Compound Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
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On the day of the experiment, perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
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Assay Procedure:
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Remove the growth medium from the cells and wash once with PBS.
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Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.
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Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known MC4R agonist like α-MSH).
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Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
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Signal Detection:
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Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
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Data Analysis:
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Plot the cAMP signal against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
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General Protocol for a Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for MC4R.
Materials:
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Cell membranes from MC4R-expressing cells
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Radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH)
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This compound
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Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)
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Wash buffer (ice-cold)
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Glass fiber filter plates
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Scintillation fluid
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Microplate scintillation counter
Methodology:
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Compound and Reagent Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
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Perform serial dilutions of this compound in the binding buffer.
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Dilute the radiolabeled ligand in the binding buffer to a concentration at or below its Kd.
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Dilute the cell membranes in the binding buffer to an optimized concentration.
-
-
Assay Procedure:
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In a 96-well plate, add the binding buffer, the serially diluted this compound or vehicle, the radiolabeled ligand, and the cell membranes.
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To determine non-specific binding, include wells with a high concentration of a non-labeled competitor (e.g., 1 µM NDP-α-MSH).
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To determine total binding, include wells with only the radiolabeled ligand and membranes.
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Incubate the plate at room temperature for a pre-determined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
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Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Signal Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Fit the data to a one-site competition model to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
How to avoid PF-00446687 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of PF-00446687 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitation observed upon dissolution in aqueous buffer.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Aqueous Solubility | This compound is characterized as being only slightly soluble in water (0.1-1 mg/ml).[1] Direct dissolution in aqueous buffers, especially at higher concentrations, will likely lead to precipitation. | Utilize a co-solvent system. A common starting point is to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer. For in vivo studies, specific formulation protocols are available. |
| Improper Solvent | Using only aqueous solutions for initial dissolution. | This compound is soluble in DMSO.[2] Prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it into the desired experimental buffer. For some applications, acetonitrile (B52724) may also be used, though solubility is limited (0.1-1 mg/ml).[1] |
| Suboptimal pH | The pH of the aqueous solution can significantly impact the solubility of a compound. | While specific data on the pH-solubility profile of this compound is not readily available, it is a common practice to assess solubility at various pH levels (e.g., pH 5.0, 7.4, 9.0) to determine the optimal range for your experiment. |
| Low Temperature | Reduced temperature can decrease the solubility of many compounds. | If precipitation occurs upon cooling, gentle warming and/or sonication can be used to aid dissolution.[2] However, be mindful of the compound's stability at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is soluble in DMSO at concentrations up to 62.5 mg/mL (132.81 mM).[2] When preparing the stock solution, using newly opened, anhydrous DMSO is advisable as hygroscopic DMSO can negatively impact solubility.[2]
Q2: I need to prepare a formulation for an in vivo study. What are the recommended protocols to avoid precipitation?
A2: For in vivo studies, several multi-component solvent systems can be used to maintain the solubility of this compound and achieve a concentration of at least 2.08 mg/mL.[2] The following tables summarize these protocols.
Formulation Protocol 1: PEG300 and Tween-80 Based [2]
| Component | Percentage | Step-by-Step Instructions |
| DMSO | 10% | 1. Prepare a stock solution of this compound in DMSO. |
| PEG300 | 40% | 2. Add the DMSO stock solution to PEG300 and mix thoroughly. |
| Tween-80 | 5% | 3. Add Tween-80 to the mixture and mix until a clear solution is formed. |
| Saline | 45% | 4. Add saline to the desired final volume and mix. |
Formulation Protocol 2: SBE-β-CD Based [2]
| Component | Percentage | Step-by-Step Instructions |
| DMSO | 10% | 1. Prepare a stock solution of this compound in DMSO. |
| 20% SBE-β-CD in Saline | 90% | 2. Add the DMSO stock solution to the 20% SBE-β-CD in saline solution and mix thoroughly. |
Formulation Protocol 3: Corn Oil Based [2]
| Component | Percentage | Step-by-Step Instructions |
| DMSO | 10% | 1. Prepare a stock solution of this compound in DMSO. |
| Corn Oil | 90% | 2. Add the DMSO stock solution to the corn oil and mix thoroughly. |
Q3: My compound precipitated out of solution. Can I redissolve it?
A3: In some cases, gentle heating and/or sonication can be used to redissolve precipitated this compound.[2] However, it is crucial to ensure that these methods do not degrade the compound. It is recommended to perform analytical tests (e.g., HPLC) to confirm the integrity of the compound after such procedures. The best practice is to prevent precipitation in the first place by using appropriate solvent systems.
Q4: How should I store my this compound solutions?
A4: Once prepared, stock solutions of this compound in DMSO should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2] Recommended storage conditions are -80°C for up to 2 years or -20°C for up to 1 year.[2]
Visual Guides
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via MC4R activation.
Experimental Workflow for Preparing a this compound Formulation
References
Technical Support Center: Dose-Response Curve Optimization for PF-00446687
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves for the selective melanocortin-4 receptor (MC4R) agonist, PF-00446687.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to bind to and activate MC4R, which is predominantly expressed in the brain. This activation stimulates the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase.[4][5] This signaling pathway is involved in regulating energy homeostasis, sexual function, and other physiological processes.[6][7]
Q2: What is the reported in vitro potency of this compound?
A2: The half-maximal effective concentration (EC50) for this compound at the MC4R is reported to be approximately 12 ± 1 nM.[1][2]
Q3: Which cell lines are suitable for generating a dose-response curve for this compound?
A3: Cell lines endogenously or recombinantly expressing the human MC4R are suitable. Commonly used cell lines for MC4R functional assays include HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells stably transfected with the MC4R gene.[4][8] The choice of cell line can impact the assay window and should be validated for robust MC4R expression and a clear cAMP response to a known agonist like α-MSH.
Q4: What is the recommended assay for determining the dose-response of this compound?
A4: A functional assay measuring the downstream signaling of MC4R activation is recommended. The most direct and widely used method is a cAMP accumulation assay.[5] Several formats are available, including Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, and reporter gene assays. HTRF assays are often preferred for their high-throughput compatibility and no-wash format.[9][10]
Q5: How should I prepare this compound for an in vitro assay?
A5: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then perform serial dilutions in an appropriate assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. For in vivo preparations, co-solvents like PEG300, Tween-80, and SBE-β-CD can be used.[1][11]
Quantitative Data Summary
| Parameter | Value | Receptor | Assay System | Reference |
| EC50 | 12 ± 1 nM | Human MC4R | cAMP accumulation | [1][2] |
| Ki | 27 ± 4 nM | Human MC4R | Radioligand binding | [1] |
| EC50 | 1.02 ± 0.30 µM | Human MC1R | cAMP accumulation | [1] |
| EC50 | 1.16 ± 0.35 µM | Human MC3R | cAMP accumulation | [1] |
| EC50 | 1.98 ± 0.20 µM | Human MC5R | cAMP accumulation | [1] |
Experimental Protocols
Detailed Methodology for a cAMP HTRF Assay
This protocol outlines the steps for generating a dose-response curve for this compound using a competitive immunoassay with HTRF detection.
Materials:
-
HEK293 or CHO cells stably expressing human MC4R
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Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Reference MC4R agonist (e.g., α-MSH)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Assay buffer (as recommended by the HTRF kit manufacturer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture MC4R-expressing cells to 70-80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >90%.
-
Resuspend cells in assay buffer at a pre-optimized density.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series starting from 1 µM).
-
Prepare a positive control using a known MC4R agonist (e.g., α-MSH) and a negative control (vehicle, e.g., 0.1% DMSO in assay buffer).
-
-
Assay Protocol:
-
Dispense a small volume (e.g., 5 µL) of cells into each well of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the this compound dilutions, positive control, or vehicle control to the respective wells.
-
Include a PDE inhibitor such as IBMX in the cell suspension or compound dilutions to prevent cAMP degradation. A final concentration of 500 µM IBMX is a common starting point.
-
Incubate the plate at room temperature for a pre-optimized stimulation time (e.g., 30 minutes).
-
-
Detection:
-
Following the stimulation period, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the 665/620 nm ratio and normalize the data.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via MC4R activation.
Caption: Experimental workflow for a cAMP HTRF assay.
Troubleshooting Guide
Problem 1: The dose-response curve is flat or shows a very weak signal.
-
Q: My dose-response curve for this compound is flat, even at high concentrations. What could be the issue?
-
A: A flat or weak response can stem from several factors. First, verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment. Second, confirm that the cell line has adequate MC4R expression and is responsive to a known agonist like α-MSH. If the positive control also fails, the issue likely lies with the cells or assay components. Finally, ensure that your assay conditions, such as cell density and stimulation time, are optimized. Insufficient cell numbers or a suboptimal incubation period can lead to a low signal.[12]
-
Problem 2: The dose-response curve has a high background signal.
-
Q: I'm observing a high signal in my vehicle control wells, which is masking the response to this compound. What can I do?
-
A: High background can be caused by constitutive activity of the MC4R in your cell line or by non-specific interactions. Some cell lines may have high basal cAMP levels. If this is the case, consider using a different cell line or pretreating the cells with an inverse agonist. Also, ensure that your assay buffer and reagents are not contaminated. High concentrations of DMSO in the final assay volume can also contribute to background signal; aim for a final DMSO concentration of 0.5% or lower.
-
Problem 3: The dose-response curve shows high variability between replicates.
-
Q: My replicate wells for the same concentration of this compound show significant variation. How can I improve the consistency?
-
A: High variability is often due to technical inconsistencies. Ensure that your pipetting is accurate and consistent, especially when performing serial dilutions and dispensing small volumes into the assay plate. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Uneven cell seeding is another common cause; make sure to have a single-cell suspension before plating and gently mix the plate after seeding to ensure an even distribution of cells. Edge effects in the microplate can also contribute to variability, so it is good practice to avoid using the outer wells for experimental samples.[13]
-
Problem 4: The shape of the dose-response curve is unusual (e.g., biphasic).
-
Q: The dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?
-
A: An unusual curve shape, such as a biphasic (bell-shaped) curve, can indicate several phenomena. At very high concentrations, some compounds can exhibit off-target effects or cytotoxicity, leading to a decrease in the response. It is also possible that the compound is precipitating out of solution at higher concentrations. Visually inspect the wells with the highest concentrations for any signs of precipitation. Additionally, complex biological mechanisms, such as ligand-biased signaling, where an agonist preferentially activates certain downstream pathways, can sometimes result in non-standard dose-response curves, though this is less common for a primary readout like cAMP.[14]
-
Problem 5: The potency (EC50) of this compound is significantly different from the expected value.
-
Q: The EC50 I've calculated for this compound is much higher or lower than the reported ~12 nM. Why might this be?
-
A: Discrepancies in potency can arise from differences in experimental conditions. The choice of cell line, level of receptor expression, specific assay technology, and incubation time can all influence the apparent potency of an agonist.[15] Ensure that your assay is performed under equilibrium conditions. A short stimulation time may not be sufficient for the ligand to reach binding equilibrium, leading to a right-shifted (less potent) curve. Also, verify the accuracy of your stock solution concentration and the serial dilutions. Finally, be aware of receptor desensitization, where prolonged exposure to an agonist can lead to a reduced response. While less of a concern with short incubation times, it can impact results in longer assays.[6][16][17]
-
Caption: Troubleshooting decision tree for dose-response curve optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 862281-92-3 | Melanocortin Receptor | MOLNOVA [molnova.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. innoprot.com [innoprot.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Melanocortin 4 Receptor (MC4R) Stable Cell Line | eEnzyme [eenzyme.com]
- 9. How to run a cAMP HTRF assay | Revvity [revvity.co.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 16. pnas.org [pnas.org]
- 17. Exposure of MC4R to agonist in the endoplasmic reticulum stabilizes an active conformation of the receptor that does not desensitize - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing confounding variables in PF-00446687 research
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective melanocortin-4 receptor (MC4R) agonist, PF-00446687.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism of action involves binding to and activating the MC4R, a G-protein coupled receptor (GPCR), which is predominantly coupled to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is a key regulator of energy homeostasis, appetite, and sexual function.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the MC4R. It has significantly weaker activity at other melanocortin receptor subtypes, namely MC1R, MC3R, and MC5R.[2] This selectivity is crucial for minimizing off-target effects associated with the activation of other MCRs.[3]
Q3: What are the known off-target effects of this compound?
A3: Broad ligand screening panels have identified potential off-target binding activities for this compound at the σ receptor, the sodium ion channel, and the muscarinic M2 receptor, although with much lower affinity compared to its binding at MC4R.[2] Researchers should be aware of these potential off-target interactions when designing experiments and interpreting data.
Q4: What are the common applications of this compound in research?
A4: this compound is primarily used in research to investigate the role of the MC4R in various physiological processes. Due to its effects on energy balance and sexual function, it has been studied in the context of obesity and erectile dysfunction.[3] It serves as a valuable tool to probe the central melanocortin system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological response in cell-based assays | 1. Compound Degradation: Improper storage or handling of this compound. 2. Low Receptor Expression: The cell line used may have low or variable expression of MC4R. 3. Assay Conditions: Suboptimal assay parameters (e.g., incubation time, cell density, serum concentration). 4. Biased Agonism: The specific downstream pathway being measured may not be strongly activated by this compound in your cell system. | 1. Proper Handling: Store this compound as a lyophilized powder at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. 2. Cell Line Validation: Confirm MC4R expression levels in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high expression of MC4R. 3. Assay Optimization: Perform optimization experiments for key parameters. Titrate cell density, serum concentration, and the duration of compound exposure. 4. Multiple Pathway Readouts: Measure multiple downstream signaling readouts (e.g., cAMP accumulation, Ca2+ mobilization, β-arrestin recruitment) to get a comprehensive view of receptor activation. |
| High variability in in vivo studies | 1. Animal Strain and Sex Differences: The genetic background and sex of the animals can influence their response to MC4R agonists. 2. Route of Administration and Formulation: Inconsistent dosing due to improper administration or suboptimal vehicle formulation. 3. Diet and Environmental Factors: The diet and housing conditions of the animals can impact metabolic and behavioral readouts. | 1. Standardize Animal Models: Use a consistent animal strain and sex for all experiments within a study. Report these details clearly in your methodology. 2. Optimize Dosing: Ensure accurate and consistent administration of this compound. For oral administration, consider the impact of food on absorption. For parenteral routes, ensure proper injection technique. Use a validated and stable vehicle formulation.[2] 3. Control Environmental Variables: Standardize the diet, light-dark cycle, and housing density for all experimental animals. Acclimatize animals to the experimental procedures to minimize stress. |
| Unexpected side effects or off-target phenotypes | 1. Off-target Receptor Activation: At higher concentrations, this compound may interact with its known off-target receptors. 2. Activation of Different Signaling Pathways: The observed phenotype might be due to the activation of a non-canonical MC4R signaling pathway. | 1. Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that minimizes off-target effects. 2. Use of Antagonists: In mechanistic studies, consider co-administering selective antagonists for the potential off-target receptors to confirm that the observed effect is mediated by MC4R. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | EC50 (nM) | Ki (nM) |
| MC4R | 12 ± 1 | 27 ± 4 |
| MC1R | 1020 ± 300 | - |
| MC3R | 1160 ± 350 | - |
| MC5R | 1980 ± 200 | - |
| σ receptor | - | 330 |
| Sodium ion channel | - | 690 |
| Muscarinic M2 receptor | - | 730 |
| Data compiled from MedchemExpress.[2] |
Table 2: Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Route | Dose | Cmax | Tmax | Half-life | Bioavailability |
| Rat | Oral | 10 mg/kg | Data not available | Data not available | Data not available | Data not available |
| Human | Oral | 200 mg | Data not available | Data not available | Data not available | Data not available |
| Specific pharmacokinetic data for this compound is not readily available in the public domain. Researchers should perform their own pharmacokinetic studies to determine these parameters in their specific experimental models. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to measure the functional agonism of this compound at the MC4R by quantifying intracellular cAMP levels.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX) to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP response as a function of the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: In Vivo Assessment of Anorexigenic Effects in Rodents
This protocol provides a framework for evaluating the effect of this compound on food intake in rats.
-
Animals:
-
Use adult male Sprague-Dawley rats, individually housed in a temperature- and light-controlled environment.
-
Allow at least one week of acclimatization before the experiment.
-
-
Compound Formulation and Administration:
-
Prepare a vehicle solution (e.g., 10% Tween 80, 10% Solutol HS 15 in water).
-
Suspend this compound in the vehicle to the desired concentration.
-
Administer the compound or vehicle via oral gavage at a consistent time each day.
-
-
Experimental Procedure:
-
Fast the animals for a predetermined period (e.g., 4 hours) before dosing.
-
Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Measure food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
References
Validation & Comparative
Validating MC4R Activation by PF-00446687 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of PF-00446687, a selective small-molecule agonist of the melanocortin-4 receptor (MC4R), with other notable MC4R agonists. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers validating MC4R activation and developing novel therapeutics targeting this receptor.
Performance Comparison of MC4R Agonists
The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and sexual function. Its activation by agonists like this compound initiates downstream signaling cascades, making it a key target for therapeutic intervention in obesity and sexual dysfunction.
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized MC4R agonists, such as the endogenous peptide agonist α-Melanocyte-Stimulating Hormone (α-MSH), and the synthetic agonists setmelanotide (B515575) and bremelanotide.
| Compound | Type | MC4R EC50 (nM) | Selectivity vs MC1R | Selectivity vs MC3R | Selectivity vs MC5R | Reference |
| This compound | Small Molecule | 12 ± 1 | ~85-fold | ~97-fold | ~165-fold | |
| α-MSH | Endogenous Peptide | ~1 | Non-selective | Non-selective | Non-selective | |
| Setmelanotide | Peptide Analog | 0.26 | ~20-fold vs MC1R | High | High | |
| Bremelanotide | Peptide Analog | 0.3-1.0 | Non-selective | Non-selective | Non-selective |
Note: EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
MC4R Signaling Pathways
Activation of MC4R by an agonist like this compound primarily triggers the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. Additionally, MC4R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
Detailed methodologies for key in vitro experiments to validate MC4R activation are provided below. These protocols are based on commonly used techniques in the field.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following MC4R activation. The GloSensor™ cAMP assay is a popular method that utilizes a genetically engineered luciferase that emits light in the presence of cAMP.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing MC4R in a 96-well white, clear-bottom plate at a density of 20,000 cells/well and culture overnight.
-
Transfection: Transfect the cells with the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Assay Preparation: After 24-48 hours, replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature.
-
Compound Addition: Add varying concentrations of this compound or other agonists to the wells. Include a vehicle control.
-
Signal Detection: Measure luminescence immediately using a plate reader. The increase in luminescence is proportional to the intracellular cAMP concentration.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of CREB, a downstream effector of the cAMP/PKA pathway. Activation of MC4R leads to CREB phosphorylation and subsequent binding to cAMP response elements (CRE) in the promoter of a luciferase reporter gene, driving its expression.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with an MC4R expression plasmid and a CRE-luciferase reporter plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
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Compound Stimulation: Treat the cells with different concentrations of this compound for 4-6 hours.
-
Lysis and Detection: Lyse the cells and add a luciferase assay reagent. Measure the luminescence, which corresponds to the level of CRE-driven gene expression.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK pathway by detecting the phosphorylation of ERK1/2.
Protocol:
-
Cell Culture and Treatment: Culture HEK293-MC4R cells to 80-90% confluency. Serum starve the cells overnight. Treat with this compound for the desired time (e.g., 5-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a potent and selective small-molecule agonist of the MC4R. In vitro validation of its activity can be robustly performed using a combination of cAMP accumulation assays, CRE-luciferase reporter gene assays, and ERK phosphorylation assays. This guide provides a framework for comparing this compound to other MC4R agonists and detailed protocols for key validation experiments. The provided diagrams offer a visual representation of the underlying signaling pathways and experimental workflows, aiding in the design and interpretation of in vitro studies targeting the melanocortin-4 receptor.
A Comparative Efficacy Analysis of PF-00446687 and Melanotan II in Melanocortin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent melanocortin receptor agonists: PF-00446687, a selective small-molecule agonist for the melanocortin-4 receptor (MC4R), and melanotan II, a non-selective peptide agonist. This objective analysis is supported by available experimental data to inform research and development in therapeutic areas targeting the melanocortin system, particularly in the context of sexual dysfunction.
Executive Summary
This compound and melanotan II both demonstrate efficacy in inducing erectile responses through the activation of the melanocortin system. However, their distinct receptor selectivity profiles result in different pharmacological characteristics. This compound, as a selective MC4R agonist, offers the potential for targeted therapeutic effects with a reduced likelihood of side effects associated with the activation of other melanocortin receptors.[1] In contrast, melanotan II, a non-selective agonist, exhibits a broader range of physiological effects, including skin pigmentation and a higher incidence of side effects such as nausea.
Data Presentation: A Comparative Overview
The following tables summarize the key efficacy and pharmacological parameters of this compound and melanotan II based on available clinical and preclinical data.
Table 1: Receptor Selectivity and Potency
| Compound | Target Receptor(s) | Potency (EC50/Ki) |
| This compound | MC4R (selective) | MC4R: EC50 = 12 nM; Ki = 27 nM |
| MC1R | EC50 = 1.02 µM | |
| MC3R | EC50 = 1.16 µM | |
| MC5R | EC50 = 1.98 µM | |
| Melanotan II | MC1R, MC3R, MC4R, MC5R (non-selective) | High affinity for MC1, MC3, MC4, and MC5 receptors (specific values vary across studies) |
Table 2: Clinical Efficacy in Erectile Dysfunction
| Compound | Study Population | Dosage | Primary Efficacy Endpoint | Key Findings |
| This compound | Men with erectile dysfunction | 200 mg (oral) | Erectile function | Similar efficacy to 100 mg sildenafil (B151) at the 200 mg dose.[1][2][3] |
| Melanotan II | Men with psychogenic and organic erectile dysfunction | 0.025 mg/kg (subcutaneous injection) | Penile rigidity (RigiScan) | Mean duration of tip rigidity >80% was 38.0 to 45.3 minutes.[4][5][6] |
Table 3: Reported Side Effects in Clinical Trials
| Compound | Common Side Effects |
| This compound | Well-tolerated in a pilot study; selective action may reduce side effects seen with non-selective agonists.[1] |
| Melanotan II | Nausea, yawning, stretching, decreased appetite, flushing, and spontaneous erections.[4][6][7] |
Signaling Pathways
Both this compound and melanotan II exert their primary effects on sexual function through the activation of the MC4R, which is predominantly coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP). However, melanotan II's non-selective nature means it also activates other melanocortin receptors, leading to a broader range of downstream signaling events.
Caption: Signaling pathways of this compound and Melanotan II.
Experimental Protocols
In Vitro cAMP Accumulation Assay
A common method to determine the potency and efficacy of melanocortin receptor agonists is the in vitro cAMP accumulation assay.
Caption: Workflow for a typical in vitro cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or melanotan II in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated to determine the potency and efficacy of each compound at the specific receptor.
Clinical Trial Protocol for Erectile Dysfunction
The efficacy of pro-erectile agents is often assessed in randomized, double-blind, placebo-controlled crossover studies.
Caption: A logical flow diagram of a crossover clinical trial for erectile dysfunction.
Methodology:
-
Patient Population: Male subjects with a confirmed diagnosis of erectile dysfunction (psychogenic or organic) are recruited.
-
Study Design: A double-blind, placebo-controlled crossover design is typically employed. Each subject receives both the active drug (this compound or melanotan II) and a placebo in a randomized order, separated by a washout period.
-
Drug Administration: this compound is administered orally, while melanotan II is administered via subcutaneous injection.
-
Efficacy Assessment: The primary endpoint is typically the change in erectile function, objectively measured using a device like the RigiScan™, which monitors penile tumescence and rigidity over a specified period.[8][9] Subjective measures, such as the International Index of Erectile Function (IIEF) questionnaire, are also used.
-
Safety Monitoring: Adverse events are recorded throughout the study to assess the safety and tolerability of the treatment.
Conclusion
Both this compound and melanotan II have demonstrated pro-erectile effects, validating the melanocortin system as a viable target for the treatment of sexual dysfunction. The key differentiator lies in their receptor selectivity. This compound's high selectivity for MC4R presents a more targeted approach, potentially minimizing the side effects associated with the broader activity of non-selective agonists like melanotan II.[1] Future research should focus on further elucidating the specific roles of different melanocortin receptors in sexual function to aid in the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic melanotropic peptide initiates erections in men with psychogenic erectile dysfunction: double-blind, placebo controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Melanocortin receptor agonists, penile erection, and sexual motivation: human studies with Melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of real-time RigiScan monitoring in pharmacological erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is a RigiScan device? - MAC Clinical Research [researchforyou.co.uk]
A Head-to-Head Comparison of PF-00446687 and Bremelanotide for Melanocortin 4 Receptor (MC4R) Agonism
In the landscape of therapeutic agents targeting the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and sexual function, PF-00446687 and bremelanotide (B69708) represent two distinct chemical entities vying for clinical relevance. This guide provides a comprehensive, data-driven comparison of these two MC4R agonists, tailored for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, present quantitative data on their receptor binding and functional activity, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Agonists
This compound is a potent, brain-penetrant, and highly selective non-peptide small molecule agonist of the MC4R.[1][2][3] Its selectivity for MC4R over other melanocortin receptor subtypes is a key characteristic, potentially offering a more targeted therapeutic effect with fewer off-target side effects.[3][4] In preliminary human trials for erectile dysfunction, a 200mg dose of this compound was found to have similar effectiveness to 100mg of sildenafil.[3]
Bremelanotide, in contrast, is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) and functions as a non-selective agonist at several melanocortin receptors, with its most relevant activity at therapeutic doses being on MC1R and MC4R.[5][6] It is an active metabolite of melanotan II, lacking the C-terminal amide group.[7] The activation of MC4R by bremelanotide is believed to modulate brain pathways involved in sexual responses, leading to its approval for treating hypoactive sexual desire disorder (HSDD) in premenopausal women.[6][8]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and bremelanotide, providing a direct comparison of their binding affinities and functional potencies at various melanocortin receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | hMC4R | 27 ± 4 | [1] |
| Bremelanotide | hMC1R | 1.35 | [5] |
| hMC3R | 12.3 | [5] | |
| hMC4R | 3.31 | [5] | |
| h indicates human receptor. | |||
| Lower Ki values indicate higher binding affinity. |
Table 1: Comparison of Binding Affinities (Ki)
| Compound | Receptor | Functional Potency (EC50, nM) | Reference |
| This compound | hMC4R | 12 ± 1 | [1] |
| hMC1R | 1020 ± 300 | [1] | |
| hMC3R | 1160 ± 350 | [1] | |
| hMC5R | 1980 ± 200 | [1] | |
| Bremelanotide | hMC1R | 1.00 | [5] |
| hMC3R | 19.5 | [5] | |
| hMC4R | 4.79 | [5] | |
| h indicates human receptor. | |||
| Lower EC50 values indicate higher potency. |
Table 2: Comparison of Functional Potencies (EC50)
Pharmacokinetic Profiles
| Parameter | This compound | Bremelanotide | Reference |
| Bioavailability | Orally active | ~100% (subcutaneous) | [7][9] |
| Tmax | Not explicitly found | ~1 hour | [4] |
| Elimination Half-life | Not explicitly found | 2.7 hours (range 1.9-4.0) | [7] |
| Protein Binding | Not explicitly found | 21% | [7] |
| Metabolism | Not explicitly found | Hydrolysis of peptide bonds | [7] |
| Excretion | Not explicitly found | 64.8% urine, 22.8% feces | [7] |
Table 3: Comparison of Pharmacokinetic Properties
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for MC4R
Objective: To determine the binding affinity (Ki) of this compound and bremelanotide for the human melanocortin 4 receptor (hMC4R).
Materials:
-
HEK293 cells stably expressing hMC4R.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
Unlabeled competitor ligands: this compound and bremelanotide.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[10]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hMC4R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-NDP-α-MSH (e.g., 0.1 nM final concentration).[10]
-
Varying concentrations of the unlabeled competitor (this compound or bremelanotide) in serial dilutions.
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known MC4R ligand (e.g., 1 µM α-MSH).[10]
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation (e.g., 5-20 µg of protein per well). Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) of this compound and bremelanotide in activating the hMC4R.
Materials:
-
HEK293 cells stably expressing hMC4R.
-
Cell culture medium (e.g., DMEM).
-
Stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX).
-
Agonists: this compound and bremelanotide.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the HEK293-hMC4R cells into 96-well or 384-well plates and culture until they reach the desired confluency.
-
Agonist Stimulation: Remove the culture medium and replace it with stimulation buffer containing varying concentrations of the agonist (this compound or bremelanotide) in serial dilutions. Include a control with no agonist (basal level) and a positive control with a known activator like forskolin.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells according to the protocol of the chosen cAMP detection kit. Measure the intracellular cAMP levels using the appropriate detection method (e.g., reading fluorescence for HTRF).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
In Vivo Assessment of Erectile Function in a Rat Model
Objective: To evaluate the pro-erectile effects of this compound and bremelanotide in an animal model.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetics (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Pressure transducer and recording equipment.
-
25-gauge needle connected to a pressure transducer.
-
Bipolar platinum electrodes.
-
Stimulator.
-
Test compounds: this compound and bremelanotide.
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Expose the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
Intracavernosal Pressure (ICP) Measurement: Make a midline abdominal incision to expose the pelvic ganglia and cavernous nerve. Insert a 25-gauge needle filled with heparinized saline into the crus of the penis and connect it to a pressure transducer to continuously record ICP.
-
Nerve Stimulation: Place the bipolar platinum electrodes around the cavernous nerve.
-
Drug Administration: Administer this compound, bremelanotide, or vehicle intravenously.
-
Erectile Response Measurement: After drug administration, stimulate the cavernous nerve with a specific electrical current, frequency, and duration (e.g., 5V, 20Hz, 1ms pulses for 60 seconds). Record the maximal ICP and the mean arterial pressure (MAP).
-
Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure. Compare the ICP/MAP ratio between the vehicle-treated and drug-treated groups to determine the pro-erectile efficacy of the compounds. The area under the curve (AUC) of the ICP response can also be calculated and compared.
Conclusion
This compound and bremelanotide represent two distinct approaches to MC4R agonism. This compound, a selective small molecule, offers the potential for a more targeted therapy with a favorable oral bioavailability. Bremelanotide, a non-selective peptide, has demonstrated clinical efficacy in treating HSDD. The choice between these or similar compounds for further development will depend on the specific therapeutic indication, the desired selectivity profile, and the overall balance of efficacy and safety. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of novel MC4R agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. BREMELANOTIDE - Prescriber's Guide [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bremelanotide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Assessing the selectivity of PF-00446687 for MC4R over other melanocortin receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional potency of PF-00446687, a non-peptide agonist, for the human melanocortin 4 receptor (MC4R) versus other human melanocortin receptor subtypes (MC1R, MC3R, and MC5R). The data presented herein demonstrates the significant selectivity of this compound for MC4R.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been characterized through both radioligand binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation. The following table summarizes the key quantitative data, highlighting the compound's preference for MC4R.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio (EC50 vs. MC4R) |
| MC4R | 27 ± 4 nM | 12 ± 1 nM | 1 |
| MC1R | Not Reported | 1.02 ± 0.30 µM | ~85-fold |
| MC3R | Not Reported | 1.16 ± 0.35 µM | ~97-fold |
| MC5R | Not Reported | 1.98 ± 0.20 µM | ~165-fold |
| MC2R | Not Assessed | Not Assessed | Not Assessed |
Data sourced from commercially available batches of this compound, referencing primary discovery literature.
Experimental Methodologies
The determination of the selectivity profile of this compound involves two key experimental approaches: competitive radioligand binding assays to assess binding affinity (Ki) and cell-based functional assays to determine agonist potency (EC50) through the measurement of second messenger accumulation (cAMP).
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the melanocortin receptors.
Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human MC4R.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
A constant concentration of [¹²⁵I]-NDP-α-MSH (typically at its Kd for the receptor) is incubated with the cell membranes expressing the target melanocortin receptor.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This cell-based assay measures the ability of this compound to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a second messenger downstream of melanocortin receptor activation.
Objective: To determine the functional potency (EC50) of this compound at human MC1R, MC3R, MC4R, and MC5R.
Materials:
-
Cell Lines: HEK293 cells stably expressing one of the human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, or hMC5R).
-
Agonist: this compound.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: A plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cells are seeded into microplates and cultured until they reach the desired confluency.
-
The cell culture medium is replaced with assay medium, and the cells are incubated.
-
Increasing concentrations of this compound are added to the cells.
-
The cells are incubated for a defined period to allow for receptor activation and cAMP accumulation.
-
The reaction is stopped, and the cells are lysed according to the cAMP detection kit protocol.
-
The intracellular cAMP concentration is quantified using the detection kit and a compatible plate reader.
-
The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Visualizing the Pathways and Processes
Melanocortin Receptor Signaling Pathway
Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP.
Cross-Validation of PF-00446687's Effects: A Comparative Guide for Researchers
An in-depth analysis of the preclinical data for the selective melanocortin-4 receptor agonist, PF-00446687, reveals its pharmacological profile across different animal species. This guide provides a comprehensive comparison of its binding affinity, pharmacokinetics, and efficacy, supported by detailed experimental protocols and visual pathway diagrams to aid researchers in drug development.
This compound is a potent and selective non-peptide agonist of the melanocortin-4 receptor (MC4R), a key player in regulating energy homeostasis and sexual function.[1] Developed by Pfizer, it has been investigated primarily for the treatment of erectile dysfunction.[2] Understanding its effects across various preclinical models is crucial for evaluating its therapeutic potential and informing future research.
In Vitro Receptor Selectivity
This compound demonstrates high selectivity for the human MC4 receptor over other melanocortin receptor subtypes. The following table summarizes its binding affinities (Ki) and functional potencies (EC50) at human melanocortin receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| hMC1R | >10000 | 1020 |
| hMC3R | 3800 | 1160 |
| hMC4R | 27 | 12 |
| hMC5R | >10000 | 1980 |
Data sourced from Lansdell MI, et al. J Med Chem. 2010.
Pharmacokinetic Profile Across Species
Pharmacokinetic studies in rats and dogs have demonstrated that this compound achieves systemic exposure after oral administration. Key pharmacokinetic parameters are summarized below.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | 10 | 184 | 1.0 | 638 | 2.1 | 18 |
| Dog | 1 | 108 | 0.8 | 311 | 2.3 | 48 |
Data sourced from Lansdell MI, et al. J Med Chem. 2010.
Efficacy in an Animal Model of Erectile Function
The pro-erectile potential of this compound was assessed in a rat model of cavernous nerve-stimulated erectile function. This model provides a quantitative measure of erectile response.
| Treatment Group | Dose (µmol/kg, i.v.) | % Increase in ICP/MAP ratio |
| Vehicle | - | Baseline |
| This compound | 0.3 | 45 ± 12 |
| This compound | 1 | 88 ± 20 |
| This compound | 3 | 125 ± 25 |
ICP: Intracavernosal Pressure; MAP: Mean Arterial Pressure. Data represents the mean ± SEM and is sourced from Lansdell MI, et al. J Med Chem. 2010.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Cell Culture and Transfection: HEK293 cells were transiently transfected with plasmids encoding human MC1R, MC3R, MC4R, or MC5R.
Binding Assays: Competition binding assays were performed using whole cells and a radiolabeled ligand, [¹²⁵I]NDP-α-MSH. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement): Agonist-induced stimulation of adenylyl cyclase was measured by quantifying intracellular cyclic AMP (cAMP) levels using a commercially available kit. EC50 values were determined from concentration-response curves.
Pharmacokinetic Studies
Animal Models: Male Sprague-Dawley rats and male Beagle dogs were used.
Drug Administration: this compound was formulated as a solution for intravenous administration and as a suspension in 0.5% methylcellulose (B11928114) for oral gavage.
Blood Sampling: Serial blood samples were collected from the tail vein (rats) or cephalic vein (dogs) at predetermined time points post-dosing. Plasma was separated by centrifugation.
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.
In Vivo Efficacy - Rat Model of Erectile Function
Animal Model: Male Sprague-Dawley rats were anesthetized. The carotid artery was cannulated for blood pressure monitoring (MAP), and a 25-gauge needle was inserted into the corpus cavernosum for intracavernosal pressure (ICP) measurement.
Experimental Procedure: The cavernous nerve was isolated and stimulated electrically to induce erections. The ratio of the maximal ICP to the MAP was calculated as an index of erectile response.
Drug Administration: this compound or vehicle was administered intravenously. The effect on the nerve stimulation-induced erectile response was measured.
Visualizing the Mechanism and Workflow
Signaling Pathway of the Melanocortin-4 Receptor (MC4R)
Caption: Simplified MC4R signaling pathway upon activation by this compound.
Experimental Workflow for the Rat Model of Erectile Function
Caption: Workflow of the in vivo efficacy study in the rat model of erectile function.
References
Comparative Analysis of PF-00446687 and Other Non-Peptide MC4R Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the non-peptide melanocortin-4 receptor (MC4R) agonist PF-00446687 with other notable non-peptide alternatives. The information herein is supported by experimental data to facilitate informed decisions in research and development.
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and sexual function. Its significance as a therapeutic target has led to the development of numerous agonists. This guide focuses on the comparative analysis of this compound, a selective non-peptide MC4R agonist developed by Pfizer, against other synthetic non-peptide agonists, providing a quantitative and methodological overview.
Performance Comparison of Non-Peptide MC4R Agonists
The following table summarizes the in vitro potency and binding affinity of this compound and other selected non-peptide MC4R agonists. These parameters are critical in assessing the drug's efficacy and potential for off-target effects.
| Compound Name | Type | Target Species | Binding Affinity (Ki) (nM) | Potency (EC50) (nM) | Selectivity Profile | Key Findings & Citations |
| This compound | Non-peptide Agonist | Human | 27 ± 4[1] | 12 ± 1[1] | >100-fold selective for MC4R over MC1R, MC3R, and MC5R.[1] | Brain penetrant; investigated for erectile dysfunction in human trials.[1][2] |
| THIQ | Non-peptide Agonist | Human | 1.2[3][4] | 2.1[3][4][5] | Highly selective for MC4R over MC1R, MC3R, and MC5R.[3] | One of the first selective non-peptide MC4R agonists; stimulates erectile activity in rats.[3] |
| Bivamelagon (LB54640) | Non-peptide Agonist | Not Specified | 65[1] | 36.5 (cAMP assay)[1] | Orally active and brain-penetrable. | Currently in Phase II clinical trials for obesity.[6][7][8] |
| Ro27-3225 | Non-peptide Agonist | Not Specified | Lower IC50 for MC4R vs MC3R | ~30-fold more potent at MC4R than MC3R | Selective MC4R agonist. | Reduces food intake in rats and mice without causing aversive consequences.[9][10] |
| AZD2820 | Non-peptide Agonist | Not Specified | Not Specified | 1 | Potent and selective partial agonist. | Effective in maintaining reduced body weight in diet-induced obese mice.[11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow.
Caption: MC4R Signaling Pathway.
Caption: Experimental Workflow for MC4R Agonist Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MC4R.
Materials:
-
Receptor Source: Human MC4R membrane preparation (e.g., from PerkinElmer).
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R ligand).
-
Test Compound: this compound or other non-peptide agonists.
-
Non-specific Binding Control: High concentration of a non-radiolabeled agonist (e.g., α-MSH).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Equipment: 96-well microplates, filter plates (e.g., GF/C), vacuum filtration apparatus, scintillation counter.
Procedure:
-
Preparation: Thaw the MC4R membrane preparation on ice and dilute in assay buffer. Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd).
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add assay buffer, diluted radioligand, and diluted membrane preparation.
-
Non-specific Binding wells: Add non-specific binding control, diluted radioligand, and diluted membrane preparation.
-
Competition wells: Add serial dilutions of the test compound, diluted radioligand, and diluted membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the MC4R, which is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cell Line: A stable cell line expressing human MC4R (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: this compound or other non-peptide agonists.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Equipment: Cell culture supplies, multi-well plates (e.g., 96- or 384-well), plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating: Culture the MC4R-expressing cells under standard conditions. Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Add the serial dilutions of the test compounds to the respective wells. Include a vehicle control (buffer only) and a positive control (a known full agonist like α-MSH).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or signal) against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Efficacy (Emax) can also be determined and is often expressed as a percentage of the response to a reference full agonist.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cAMP Hunter™ Human MC4R Gs Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 7. rhythmtx.com [rhythmtx.com]
- 8. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 9. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of PF-00446687: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic window of PF-00446687, a selective melanocortin-4 receptor (MC4R) agonist, against other therapeutic alternatives for erectile dysfunction. The information is compiled from publicly available preclinical and clinical data.
Executive Summary
This compound is a novel, selective, small-molecule agonist of the melanocortin-4 receptor (MC4R) developed for the treatment of erectile dysfunction.[1][2] Its mechanism of action, centered on activating central nervous system pathways that modulate sexual function, distinguishes it from the current first-line therapies, the phosphodiesterase type 5 (PDE5) inhibitors. This guide evaluates the therapeutic window of this compound by comparing its efficacy and safety profile with non-selective melanocortin receptor agonists and a representative PDE5 inhibitor, sildenafil. While direct comparative in vivo studies defining the therapeutic window of this compound against these alternatives are not extensively available in the public domain, this guide synthesizes existing data to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: Targeting the Melanocortin Pathway
This compound exerts its pro-erectile effects by selectively activating the MC4R in the central nervous system. This receptor is a key component of the melanocortin signaling pathway, which is involved in regulating various physiological processes, including sexual function, energy homeostasis, and feeding behavior.
Activation of the MC4R by an agonist like this compound is believed to initiate a downstream signaling cascade that ultimately enhances erectile function. This central mechanism of action is distinct from that of PDE5 inhibitors, which act peripherally to enhance the effects of nitric oxide in the corpus cavernosum.
Comparative Product Performance
This section compares the performance of this compound with non-selective melanocortin agonists (Melanotan II, Bremelanotide) and a PDE5 inhibitor (Sildenafil).
Table 1: In Vitro and In Vivo Potency
| Compound | Target(s) | EC50 / IC50 | Animal Model Efficacy |
| This compound | MC4R Agonist (Selective) | EC50: 12 nM [3] | Data not publicly available |
| Melanotan II | MC1R, MC3R, MC4R, MC5R Agonist (Non-selective) | Data not publicly available | Induces erections in rats |
| Bremelanotide | MC1R, MC3R, MC4R, MC5R Agonist (Non-selective) | Data not publicly available | Efficacious in female sexual dysfunction models |
| Sildenafil | PDE5 Inhibitor | IC50: ~3.5 nM | Enhances erectile response in various animal models |
Table 2: Clinical Efficacy and Dosing
| Compound | Indication | Effective Dose | Onset of Action |
| This compound | Erectile Dysfunction | 200 mg (oral) [1][4] | Not specified |
| Melanotan II | Not FDA Approved (used for tanning and sexual enhancement) | Variable (subcutaneous) | 1-5 hours for spontaneous erections[3] |
| Bremelanotide | Hypoactive Sexual Desire Disorder (HSDD) | 1.75 mg (subcutaneous) | ~45 minutes |
| Sildenafil | Erectile Dysfunction | 25-100 mg (oral) | 30-60 minutes |
Table 3: Adverse Effect Profile
| Compound | Common Adverse Effects | Cardiovascular Effects |
| This compound | Well tolerated in clinical trials [4] | Not reported to have significant cardiovascular side effects |
| Melanotan II | Nausea, flushing, yawning, spontaneous erections[3] | Potential for increased blood pressure |
| Bremelanotide | Nausea, flushing, headache | Transient increase in blood pressure |
| Sildenafil | Headache, flushing, dyspepsia, visual disturbances | Can cause a drop in blood pressure, contraindicated with nitrates |
Experimental Protocols
Detailed experimental protocols for the in vivo validation of a therapeutic window for a pro-erectile agent would typically involve a dose-escalation study in a relevant animal model (e.g., rat model of erectile dysfunction).
General Workflow for In Vivo Therapeutic Window Assessment
Key Experimental Methodologies
1. Animal Model of Erectile Dysfunction:
-
Induction: Erectile dysfunction can be induced in rodents through various methods, including cavernous nerve injury, induction of diabetes (e.g., with streptozotocin), or feeding a high-fat diet to induce metabolic syndrome.
-
Confirmation: The erectile dysfunction phenotype is confirmed by measuring the erectile response to cavernous nerve stimulation or the administration of a centrally acting erectogenic agent like apomorphine.
2. Assessment of Pro-Erectile Efficacy:
-
Intracavernosal Pressure (ICP) Measurement: This is the gold standard for quantifying erectile function in animal models. A pressure transducer is inserted into the corpus cavernosum to measure the increase in pressure in response to a stimulus (e.g., cavernous nerve stimulation or drug administration). The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated to normalize for systemic blood pressure changes.
3. Cardiovascular Safety Pharmacology:
-
Telemetry: Continuous monitoring of cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) is achieved using surgically implanted telemetry devices. This allows for the assessment of drug-induced cardiovascular effects in conscious, freely moving animals, providing a more accurate reflection of the physiological response.
Logical Relationship: Defining the Therapeutic Window
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects. It is a critical determinant of a drug's clinical utility.
Conclusion
This compound represents a promising, centrally-acting therapeutic agent for erectile dysfunction with a distinct mechanism of action compared to existing therapies. Its high selectivity for the MC4R suggests the potential for a favorable therapeutic window with fewer off-target side effects compared to non-selective melanocortin agonists. A pilot clinical study found a 200mg dose to be of similar effectiveness to 100mg of sildenafil, though lower doses were not effective.[1] However, a comprehensive in vivo validation of its therapeutic window through direct, head-to-head preclinical studies with relevant comparators is not publicly available. Further research is warranted to fully elucidate the dose-response relationship for both efficacy and safety, which will be critical for its future clinical development and potential positioning in the management of erectile dysfunction.
References
A Comparative Analysis of the Side Effect Profiles of PF-00446687 and Sildenafil
An objective guide for researchers and drug development professionals on the differing adverse event landscapes of a selective melanocortin-4 receptor agonist and a phosphodiesterase type 5 inhibitor.
This guide provides a detailed comparison of the side effect profiles of PF-00446687, a selective melanocortin-4 receptor (MC4R) agonist, and sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor. The information is compiled from clinical trial data and post-marketing surveillance to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Sildenafil's mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. By blocking PDE5, sildenafil leads to elevated cGMP levels, resulting in smooth muscle relaxation and increased blood flow to the penis, facilitating an erection upon sexual stimulation.[1][2][3][4]
This compound, on the other hand, is a non-peptide agonist that selectively targets the melanocortin receptor subtype 4 (MC4R).[5][6] The MC4R is a key component of the central melanocortin pathway, which plays a role in regulating energy balance and sexual function.[7] Activation of MC4R is believed to produce pro-erectile effects through a centrally-mediated pathway.[6]
Comparative Side Effect Profiles
The following table summarizes the reported side effects of this compound and sildenafil based on available clinical trial data. It is important to note that the data for this compound is more limited as it has not been as extensively studied as sildenafil.
| Side Effect Category | This compound | Sildenafil |
| Common | Data from a pilot study indicates the drug was "safe and well tolerated up to the maximum tested dose."[5] Other less selective MC4R agonists have been associated with nausea, flushing, and yawning.[8][9][10][11] | Headache (16-25.4%), Flushing (10-30.8%), Dyspepsia/Heartburn (7-10.5%), Nasal Congestion (18.7%), Abnormal Vision (including blurred vision and cyanopsia)[1][12][13][14] |
| Less Common | Specific data not available. | Dizziness, Diarrhea, Rash, Myalgia (muscle pain), Back pain[15][16][17] |
| Rare but Serious | Specific data not available. Some MC4R agonists have been linked to increases in blood pressure and heart rate.[5] | Non-arteritic anterior ischemic optic neuropathy (NAION), Sudden decrease or loss of hearing, Priapism (prolonged erection), Cardiovascular events (e.g., myocardial infarction, stroke) in patients with pre-existing risk factors[1][12][16] |
Experimental Protocols for Safety and Toxicology Assessment
The safety and toxicology of pharmaceutical compounds are evaluated through a series of preclinical and clinical studies.
Preclinical Toxicology Studies:
Standard preclinical toxicology programs for drugs like sildenafil and this compound typically include:
-
Single-dose and dose-ranging studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[18]
-
Repeated-dose toxicity studies: Conducted in at least two species (one rodent, one non-rodent) for durations relevant to the proposed clinical use.[8][19] These studies monitor for a wide range of adverse effects through clinical observations, body weight and food consumption measurements, clinical pathology (hematology and clinical chemistry), organ weight analysis, and gross and microscopic pathology.[20]
-
Genotoxicity studies: A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.[21]
-
Carcinogenicity studies: Long-term studies in animals to evaluate the carcinogenic potential of the drug.[21]
-
Reproductive and developmental toxicity studies: To assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[8][21]
-
Safety pharmacology studies: To evaluate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[20]
For sildenafil, extensive preclinical testing in rodents and dogs did not reveal evidence of teratogenic, genotoxic, or carcinogenic potential.[21]
Clinical Trial Safety Evaluation:
In human clinical trials, the safety of a drug is meticulously monitored. A typical workflow for assessing adverse events is as follows:
-
Informed Consent: All participants are fully informed of the potential risks and voluntarily consent to participate.
-
Baseline Assessment: A thorough medical history, physical examination, and laboratory tests are conducted to establish a baseline health status.
-
Randomized, Controlled Design: In many trials, participants are randomly assigned to receive either the investigational drug or a placebo in a double-blind fashion to minimize bias.
-
Adverse Event Monitoring and Reporting: Participants are closely monitored throughout the study for any adverse events (AEs), which are any untoward medical occurrences. All AEs are recorded, regardless of whether they are considered to be related to the study drug.
-
Severity and Causality Assessment: Investigators assess the severity of each AE (e.g., mild, moderate, severe) and the likelihood of its relationship to the investigational drug.
-
Data Analysis: The incidence, severity, and nature of AEs in the drug-treated group are compared to the placebo group to determine the side effect profile of the drug.
-
Post-marketing Surveillance: After a drug is approved, its safety is continuously monitored through post-marketing surveillance programs, which can identify rare or long-term side effects not detected in clinical trials.[12]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways for this compound and sildenafil.
Caption: Signaling pathway of this compound via MC4R activation.
Caption: Signaling pathway of sildenafil via PDE5 inhibition.
Conclusion
Sildenafil has a well-characterized side effect profile, with the most common adverse events being headache, flushing, dyspepsia, and visual disturbances. These are generally mild to moderate and transient. This compound, a selective MC4R agonist, showed good tolerability in early clinical studies. However, a comprehensive quantitative comparison is limited by the available data. The potential for cardiovascular side effects with MC4R agonists warrants careful consideration in future development. The distinct mechanisms of action of these two compounds offer different therapeutic approaches to erectile dysfunction, and a thorough understanding of their respective side effect profiles is crucial for informed decision-making in drug development and clinical research.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic melanotropic peptide initiates erections in men with psychogenic erectile dysfunction: double-blind, placebo controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Efficacy and Safety Evaluation of Sildenafil Citrate in the Form of 50 mg Orodispersible Tablets Controlled by Placebo [scirp.org]
- 18. Toxicology | MuriGenics [murigenics.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Selective MC4R Agonists: Alternatives to PF-00446687
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a compelling therapeutic target for a range of conditions, including obesity, sexual dysfunction, and rare genetic disorders. As a key regulator of energy homeostasis and sexual function, the development of selective MC4R agonists has been a significant focus of pharmaceutical research.[1] PF-00446687, a potent and selective small-molecule MC4R agonist developed by Pfizer, has demonstrated efficacy in preclinical and early clinical studies for sexual dysfunction. This guide provides a comprehensive comparison of this compound with notable alternative selective MC4R activators, supported by experimental data to inform research and development decisions.
Introduction to this compound
This compound is a brain-penetrant, small-molecule agonist of the MC4R with a reported EC50 of 12 nM and a Ki of 27 nM.[2] It exhibits selectivity for MC4R over other melanocortin receptor subtypes, including MC1R, MC3R, and MC5R.[2] Its primary investigation has been in the context of erectile dysfunction.
Alternatives to this compound
Several other compounds have emerged as significant players in the field of selective MC4R activation. This guide will focus on the following key alternatives:
-
Setmelanotide (B515575) (RM-493): A potent peptide agonist with high selectivity for MC4R.[3][4] It is the first-in-class MC4R agonist approved for the treatment of obesity due to certain genetic deficiencies.[5][6]
-
Bremelanotide (B69708) (PT-141): A synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a non-selective melanocortin receptor agonist, with functional activity at the MC4R.[7][8][9] It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[10][11][12]
-
THIQ: A potent and selective small-molecule MC4R agonist.[13][14] It has been investigated for its role in erectile activity.[13]
-
LY2112688: A peptide MC4R agonist that has been studied for its effects on food intake and body weight.
-
MK-0493: A potent and selective small-molecule MC4R agonist that was investigated for the treatment of obesity.[2][15][16]
Comparative In Vitro Pharmacology
The following tables summarize the in vitro pharmacological profiles of this compound and its alternatives at the human melanocortin receptors. This data is essential for understanding the potency and selectivity of each compound.
Table 1: Potency of MC4R Agonists
| Compound | Type | MC4R EC50 (nM) | MC4R Ki (nM) |
| This compound | Small Molecule | 12[2] | 27[2] |
| Setmelanotide | Peptide | 0.27[3] | 2.1[3] |
| Bremelanotide | Peptide | 4.79[9] | 3.31[9] |
| THIQ | Small Molecule | 2.1[13][17] | 1.2[13][17] |
| LY2112688 | Peptide | ~1.84 (hMC4R) | 4 (hMC4R) |
| MK-0493 | Small Molecule | Potent agonist | Potent agonist |
Table 2: Selectivity Profile of MC4R Agonists (EC50 in nM)
| Compound | MC1R | MC3R | MC4R | MC5R |
| This compound | 1020[2] | 1160[2] | 12[2] | 1980[2] |
| Setmelanotide | 5.8[18] | 5.3[18] | 0.27[18] | >1000 |
| Bremelanotide | 1.00[9] | 19.5[9] | 4.79[9] | - |
| THIQ | 2850[14] | 2487[14] | 2.1[14] | 737[14] |
| LY2112688 | - | ~5160 (hMC3R) | ~1.84 (hMC4R) | ~5760 (hMC5R) |
| MK-0493 | Selective for MC4R | Selective for MC4R | Potent agonist | Selective for MC4R |
Comparative In Vivo and Clinical Efficacy
The therapeutic potential of these MC4R agonists has been evaluated in various preclinical and clinical settings.
-
This compound: Showed pro-erectile effects in preclinical models and demonstrated efficacy in a pilot study for sexual dysfunction in humans.
-
Setmelanotide: Has shown significant and sustained weight loss in patients with obesity due to genetic defects in the MC4R pathway.[5][6][19] Clinical data also indicates that it can increase resting energy expenditure in obese individuals.[20][21]
-
Bremelanotide: Is clinically approved for HSDD in women, demonstrating its efficacy in modulating sexual desire.[10][11]
-
THIQ: Has demonstrated pro-erectile activity in rodent models.[13]
-
LY2112688: While effective in reducing food intake in animal models, its development was associated with side effects such as increased heart rate and blood pressure.
-
MK-0493: Despite being a potent and selective MC4R agonist, it did not produce significant weight loss in obese human subjects in clinical trials.[22][2][23]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are standardized protocols for key in vitro assays used to characterize MC4R agonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MC4R.
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human MC4R (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [¹²⁵I]-NDP-α-MSH, a high-affinity melanocortin receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
A control for non-specific binding is included, containing a high concentration of an unlabeled ligand (e.g., 1 µM α-MSH).
-
Incubate at 37°C for 60 minutes.
-
Separate bound from free radioligand by rapid filtration through a GF/C filter plate.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.
-
Cell Line: A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with assay medium and pre-incubate for 10-15 minutes at 37°C.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: MC4R Signaling Pathway.
Caption: Experimental Workflow for MC4R Agonist Development.
Conclusion
The landscape of selective MC4R agonists is diverse, with both peptide and small-molecule candidates demonstrating therapeutic potential in a variety of indications. While this compound remains a significant tool compound for studying MC4R function, particularly in the context of sexual dysfunction, alternatives like Setmelanotide and Bremelanotide have progressed to clinical approval for obesity and HSDD, respectively. The choice of an appropriate MC4R agonist for research or development will depend on the specific therapeutic application, desired selectivity profile, and route of administration. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective agonism of the melanocortin receptor 4 with MK-0493 does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. THIQ | MC4R Agonist | MCE [medchemexpress.cn]
- 15. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. A Small Molecule Agonist THIQ as a Novel Pharmacoperone for Intracellularly Retained Melanocortin-4 Receptor Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Efficacy and Safety of Setmelanotide, a Melanocortin-4 Receptor Agonist, for Obese Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rhythm Presents Clinical Data that RM-493 Increases Energy Expenditure in Obesity Study – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 21. Rhythm Presents Clinical Data that RM-493 Increases Energy Expenditure in Obesity Study – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 22. researchgate.net [researchgate.net]
- 23. pure.psu.edu [pure.psu.edu]
A Comparative Guide to PF-00446687: Replicating and Validating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective melanocortin-4 receptor (MC4R) agonist, PF-00446687, with other alternatives, supported by published experimental data. The information is intended to assist researchers in evaluating the compound for their own studies and to provide a framework for replicating and validating the initial findings.
Executive Summary
This compound is a potent, selective, and brain-penetrant small-molecule agonist of the MC4R.[1] Developed by Pfizer, its primary investigated indication is for the treatment of erectile dysfunction.[2] Preclinical and initial clinical findings suggest that it holds promise as a therapeutic agent by selectively targeting the MC4R, potentially offering a different mechanism of action compared to existing treatments like PDE5 inhibitors and other non-selective melanocortin agonists. However, a comprehensive body of independent replication and validation studies remains limited in the publicly available scientific literature.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Target Receptor | EC50 (nM) | Ki (nM) | Other Melanocortin Receptor Activity (EC50 in µM) | Key Off-Target Binding (Ki in nM) |
| This compound | MC4R | 12 ± 1 | 27 ± 4 | MC1R: 1.02 ± 0.30, MC3R: 1.16 ± 0.35, MC5R: 1.98 ± 0.20 | σ receptor: 330, Sodium ion channel: 690, Muscarinic M2 receptor: 730 |
| Melanotan II | MC1R, MC3R, MC4R, MC5R | Varies by receptor | Varies by receptor | Non-selective agonist | - |
| Bremelanotide (PT-141) | MC1R, MC4R (primary) | Varies by receptor | Varies by receptor | Agonist at MC1R, MC3R, MC4R, MC5R | - |
| Sildenafil | PDE5 | - | - | Not applicable | - |
Data for this compound sourced from MedchemExpress.[1] Data for other compounds are compiled from various sources in the public domain.
Table 2: Clinical Efficacy for Erectile Dysfunction (Pilot Study)
| Compound | Dose | Efficacy |
| This compound | 200 mg | Similar level of efficacy to 100 mg sildenafil |
| Sildenafil | 100 mg | Established efficacy |
Based on a pilot clinical study mentioned in the scientific literature.[2]
Experimental Protocols
Key Experiment: Adenylyl Cyclase Activation Assay for MC4R Agonism
This protocol is a representative method for determining the agonist activity of a compound like this compound at the MC4R by measuring the production of cyclic AMP (cAMP).
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to an MC4R agonist.
Materials:
-
HEK293 cells stably expressing the human MC4R.
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control: α-Melanocyte-Stimulating Hormone (α-MSH).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Culture HEK293-hMC4R cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the different concentrations of the test compound or control to the wells. c. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: a. Plot the cAMP concentration against the log of the agonist concentration. b. Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the MC4R.
Experimental Workflow: Adenylyl Cyclase Assay
References
Safety Operating Guide
Navigating the Safe Disposal of PF-00446687: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PF-00446687, a potent and selective melanocortin-4 receptor (MC4R) agonist, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. While a specific, universal disposal procedure for this compound is not publicly available, this guide provides a framework based on general best practices for chemical and pharmaceutical waste, directing users to essential resources for detailed instructions.
Primary Directive: Consult the Safety Data Sheet (SDS)
The most critical step in the safe disposal of any chemical is to consult its Safety Data Sheet (SDS). This document, provided by the manufacturer, contains detailed information regarding the compound's hazards, handling, storage, and disposal. Chemical suppliers such as Cayman Chemical and MedchemExpress provide access to the SDS for this compound on their respective product pages.
-
Cayman Chemical this compound Safety Data Sheet: Available for download on the product information page.[1]
-
MedchemExpress this compound Safety Data Sheet: Available for download on the product information page.[2]
Researchers must obtain and thoroughly review the SDS before handling or disposing of this compound. The disposal guidelines within the SDS will supersede any general advice.
General Disposal Principles for Research Compounds
In the absence of the specific SDS, the following general principles for the disposal of potent, non-peptide research compounds should be applied. These are based on guidelines for pharmaceutical and chemical waste management.
1. Waste Identification and Segregation:
-
Categorize Waste: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous, biological, and radioactive waste.
2. Collection and Storage:
-
Designated Containers: Use clearly labeled, leak-proof, and chemically compatible containers for collecting this compound waste. The label should include the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols.
-
Secure Storage: Store waste containers in a designated, secure area, away from incompatible materials. Ensure the storage area is well-ventilated.
3. Disposal Pathway:
-
Licensed Waste Contractor: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures and contracts for this service.
-
Incineration: High-temperature incineration is the preferred method for the destruction of many pharmaceutical compounds to prevent their entry into the environment.
-
Landfill Prohibition: Do not dispose of this compound in standard trash or down the drain. This can lead to environmental contamination.
Quantitative Data and Experimental Protocols
Due to the proprietary nature of this compound, quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal methods) and detailed experimental protocols for its synthesis or use are not publicly available. Researchers should refer to the product's technical information for solubility data when preparing solutions. For instance, this compound is soluble in DMSO.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety department for local procedures and regulations.
References
Essential Safety and Operational Protocols for Handling PF-00446687
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of PF-00446687, a potent and selective melanocortin-4 receptor (MC4R) agonist. The following procedures are designed to establish a safe laboratory environment and detail the necessary personal protective equipment (PPE), operational plans, and disposal methods.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Nitrile or latex gloves (double-gloving recommended) | NIOSH-approved N95 or higher-rated respirator | Laboratory coat |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Use in a certified chemical fume hood | Laboratory coat |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant apron or suit |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is essential for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a calibrated analytical balance and a certified chemical fume hood are operational.
-
Prepare all necessary labware and solvents.
2. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or a containment enclosure to minimize inhalation exposure.
-
Use appropriate anti-static techniques to prevent dispersal of the powder.
-
Handle with non-sparking tools.
3. Solution Preparation:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Slowly add the solid this compound to the desired solvent to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
4. Post-Handling Procedures:
-
Thoroughly clean all work surfaces with an appropriate deactivating agent and then wipe down with a detergent solution.
-
Dispose of all contaminated disposables as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Labware: Decontaminate reusable labware with an appropriate solvent. Dispose of single-use contaminated labware (e.g., pipette tips, centrifuge tubes) in a designated hazardous waste container.
-
Contaminated PPE: Dispose of all used PPE, including gloves, lab coats, and respirators, as hazardous waste.
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For large spills, contact the institution's environmental health and safety (EHS) department immediately.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
